anthracen-2-ol
Description
Historical Context and Significance of Hydroxylated PAHs in Chemical Research
The study of PAHs has a long history, particularly concerning their environmental prevalence and potential health impacts. Hydroxylated PAHs have gained significance as researchers have sought to understand the metabolic fate and biological activity of their parent compounds. OH-PAHs can be formed through various mechanisms, including biological metabolism and abiotic transformations in the environment mdpi.comwikipedia.org. Their presence in biological samples, such as urine, has made them valuable biomarkers for assessing PAH exposure mdpi.com. Furthermore, some OH-PAHs have been shown to exhibit biological activity, sometimes exceeding that of the parent PAHs mdpi.comacs.org. This has driven research into their formation, detection, and potential effects.
Structural Features of Anthracen-2-ol and its Position Isomers (e.g., Anthracen-9-ol) within the Anthracene (B1667546) Family
Anthracene (C₁₄H₁₀) consists of three linearly fused benzene (B151609) rings fiveable.metpsgc-pwgsc.gc.ca. This compound (C₁₄H₁₀O) is a derivative of anthracene where a hydroxyl group is substituted at the carbon atom at position 2 of the anthracene ring system nih.govwikipedia.org. The position of the hydroxyl group significantly influences the compound's physical and chemical properties.
Anthracene has several possible positions for substitution, leading to position isomers of hydroxylated anthracenes, known collectively as anthrols or anthranols wikipedia.org. The monohydroxylated isomers include anthracen-1-ol, this compound, and anthracen-9-ol (B1215400) wikipedia.org. Anthracen-9-ol (also known as 9-anthranol or anthranol) is another important isomer, with the hydroxyl group located at the meso position (position 9) of the anthracene core wikipedia.orgnih.gov. Anthracen-9-ol also exists in tautomeric equilibrium with 9-anthrone wikipedia.orgnih.gov. The distinct positions of the hydroxyl group in these isomers lead to variations in their electronic structure, reactivity, and physical properties, such as melting points and solubility. For instance, this compound has a PubChem CID of 99503, while anthracen-9-ol has a PubChem CID of 10731 nih.govnih.gov.
Overview of Research Trajectories for this compound and Related Anthracene Derivatives
Research involving this compound and other anthracene derivatives spans various fields due to their diverse properties. Anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties researchgate.netbeilstein-journals.org. Research trajectories include their synthesis, characterization, and potential applications in areas such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), polymeric materials, and solar cells researchgate.netbeilstein-journals.org.
Specifically concerning hydroxylated anthracene derivatives like this compound, research often focuses on their formation as metabolites of parent PAHs, their use as biomarkers of exposure, and their biological activities mdpi.comnih.gov. Studies also investigate their chemical reactivity, including reactions with reactive oxygen species like singlet oxygen mdpi.comresearchgate.net.
Emphasis on Structure-Activity Relationships and Structure-Property Correlations
A significant area of research for this compound and its derivatives involves the investigation of structure-activity relationships (SAR) and structure-property correlations (SPC) nih.gov. Understanding how the structural features, particularly the position and nature of substituents like the hydroxyl group, influence the chemical, physical, and biological properties is crucial.
SAR studies aim to correlate the chemical structure of a compound with its biological activity. For hydroxylated PAHs, this involves examining how the position of the hydroxyl group or the presence of other substituents affects their toxicity, metabolism, or interaction with biological targets. While the provided search results don't contain specific detailed SAR data solely on this compound's biological activity, the broader context of research on hydroxylated PAHs indicates that the position of hydroxylation can influence their biological effects mdpi.comacs.org. Studies on other anthracene derivatives, such as aza- and diaza-anthracene-2,9,10-triones, demonstrate the importance of structural modifications on antitumor activity researchgate.net.
SPC studies focus on the relationship between chemical structure and physical or chemical properties, such as optical properties, reactivity, and solubility. For anthracene derivatives, SPC research explores how structural changes impact properties like fluorescence, nonlinear optical behavior, and reactivity towards species like singlet oxygen researchgate.netbeilstein-journals.orgmdpi.comresearchgate.netutm.myplos.orgresearchgate.net. For example, studies on anthracenyl chalcones have investigated how the position of anthracene substitution affects nonlinear optical properties utm.myplos.orgresearchgate.net. The planarity of molecules and the presence of electron-donating or accepting groups linked by conjugated systems are key structural features studied in relation to properties like nonlinear optical response utm.myplos.orgresearchgate.net.
While specific detailed data tables for this compound's SAR or SPC were not prominently found in the search results, the research trajectory clearly emphasizes these relationships for anthracene derivatives in general. Future research may focus on generating detailed data specifically for this compound to fully understand how the hydroxyl group at the 2-position influences its unique profile compared to other isomers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anthracen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWUVWMUXGILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210192 | |
| Record name | 2-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-14-9 | |
| Record name | 2-Hydroxyanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1C592Z5Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Anthracen 2 Ol and Its Advanced Derivatives
Classical and Modern Synthesis Approaches for Anthracen-2-ol
The synthesis of this compound (also known as 2-hydroxyanthracene or 2-anthrol) can be achieved through diverse synthetic pathways. Classical methods typically involve multi-step procedures, while modern techniques often utilize catalytic processes to enhance efficiency and control.
Discussion of Precursors and Reaction Conditions
Classical synthetic routes towards this compound frequently employ precursors that facilitate the construction of the anthracene (B1667546) core featuring a hydroxyl group at the C-2 position. A common strategy involves the use of anthraquinone (B42736) derivatives. For instance, 2-hydroxyanthraquinone (B1200814) can be reduced to yield this compound. One reported method for this transformation involves the reduction of 2-hydroxyanthraquinone using sodium borohydride (B1222165) in the presence of sodium carbonate. This reaction is conducted in isopropyl alcohol under heating conditions for approximately 20 minutes at boiling point, followed by cooling and acidification to isolate the product ambeed.com.
Alternative classical approaches to substituted anthracenes, which could potentially be adapted for this compound synthesis, include the Elbs reaction, involving the cyclization of o-methyl- or o-methylene-substituted diarylketones wikipedia.org. Friedel-Crafts reactions and aromatic cyclodehydration are also recognized classical methods for constructing the anthracene core beilstein-journals.orgresearchgate.net.
Modern synthetic methodologies increasingly utilize metal-catalyzed reactions for the efficient construction of the anthracene framework or the selective introduction of functional groups. Palladium-catalyzed reactions, for example, have been explored for the synthesis of substituted anthracenes via C-H arylation and electrophilic aromatic cyclization nih.gov. Gold-catalyzed cyclization of o-alkynyldiarylmethanes represents another modern approach acs.org. While these methods may not directly produce this compound, they illustrate the potential for developing more efficient and selective routes to substituted anthracenes that could subsequently be functionalized at the C-2 position.
Comparative Analysis of Synthetic Routes
A comparative analysis of different synthetic routes to this compound considers factors such as the availability and cost of starting materials, the number of reaction steps, the reaction conditions (temperature, pressure, solvents, catalysts), the achieved yield and purity, and the environmental impact.
Classical methods, although well-established, can be associated with limitations such as harsh reaction conditions, the requirement for stoichiometric amounts of reagents, and potentially lower selectivity, which can lead to the formation of isomeric mixtures or undesirable byproducts nih.gov. Traditional methods like Diels-Alder cycloadditions, Friedel-Crafts acylations, and oxidative photocyclization, used for synthesizing anthracene and its derivatives, are often characterized by low selectivity, stringent conditions, and prolonged reaction times nih.gov.
In contrast, modern metal-catalyzed approaches offer the potential for milder reaction conditions, higher yields, and improved selectivity, including better control over regioselectivity and stereoselectivity nih.govnih.gov. The development of transition metal-catalyzed reactions has been driven by the need to overcome the limitations of classical methods and provide more efficient and environmentally benign synthetic pathways nih.gov.
Optimizing the yield and purity of this compound is essential for its effective utilization. Key factors influencing these aspects include the selection of precursors, precise control of reaction conditions, catalyst loading (in catalytic processes), solvent effects, reaction duration, and the chosen purification techniques.
For the reduction of 2-hydroxyanthraquinone, a reported yield of 93% has been achieved using sodium borohydride, suggesting a high conversion efficiency for this particular route ambeed.com. The product obtained through this method was reported to be sufficiently pure for subsequent steps without the need for further purification ambeed.com.
Generally, optimizing the yield and purity in the synthesis of anthracenes, including substituted derivatives, involves careful management of parameters such as temperature, reaction time, and the stoichiometry of reactants. The judicious selection of catalysts and ligands in metal-catalyzed reactions can significantly improve both the yield and selectivity, thereby minimizing the formation of unwanted byproducts nih.govnih.gov. Standard purification techniques like recrystallization or column chromatography are commonly employed to isolate the desired compound with high purity .
While detailed comparative data on yields and purity specifically for different this compound synthetic routes are not extensively available in the provided search results, the general advancements in organic synthesis indicate that optimized modern catalytic methods are likely to offer advantages in terms of both product yield and the ease of achieving high purity.
Synthesis of Complex this compound Derivatives
The presence of the hydroxyl group and the extended aromatic system in this compound provides multiple opportunities for chemical modification, enabling the synthesis of a wide array of complex derivatives with tailored properties. These modifications can target the hydroxyl group or involve the introduction of substituents onto the anthracene core.
Derivatization at the Hydroxyl Group
The hydroxyl group of this compound can undergo various chemical transformations, including alkylation, acylation, and glycosylation, leading to the formation of ethers, esters, and glycosides, respectively. These derivatizations can significantly impact the compound's solubility, stability, and electronic characteristics. For example, the oxidation of a hydroxyl group to a ketone or aldehyde is a well-known reaction for alcohols . Although this example pertains to a different anthracene derivative, it illustrates the reactive nature of the hydroxyl group. The synthesis of a novel fluorophore derived from an anthrol and a quinoline (B57606) derivative demonstrates the potential for functionalizing the hydroxyl group for specific applications nih.gov. In this synthesis, 2-hydroxyanthracene-1-carbaldehyde, derived from 2-hydroxy anthraquinone, was reacted with quinoline-8-amine to form an imine, showcasing functionalization adjacent to the hydroxyl group nih.gov.
Introduction of Substituents on the Anthracene Core
Substituents can be introduced onto the anthracene core of this compound through various methods, including electrophilic aromatic substitution reactions, metal-catalyzed cross-coupling reactions, and other functionalization strategies. The position of substitution can be influenced by the directing effects of the existing hydroxyl group and the specific reaction conditions employed.
Electrophilic substitution reactions such as halogenation, nitration, sulfonation, and acylation can occur on the activated aromatic rings of anthracene. However, achieving precise regiocontrol in these reactions on a substituted anthracene like this compound can be challenging.
Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds and attaching diverse functional groups or extended π-systems to the anthracene core at specific positions nih.gov. For instance, the synthesis of B-substituted anthracenyl derivatives of ortho-carborane involved the preparation of anthracen-2-yl zinc bromide from 2-bromoanthracene (B1280076), followed by a palladium-catalyzed cross-coupling reaction mdpi.com. This highlights the utility of halogenated anthracene precursors, such as 2-bromoanthracene fishersci.cafishersci.nocenmed.comnih.govcenmed.com or 2-chloroanthracene (B50491) nih.govuni.luontosight.aiscience-softcon.de, for directed functionalization of the anthracene core at or near the C-2 position.
The introduction of substituents can significantly modify the electronic, photophysical, and chemical properties of this compound derivatives. Modifications to the substituents on the anthracene ring are crucial for tailoring properties for applications in biological systems mdpi.com. The incorporation of polar substituents, for example, can enhance the molecule's lipophilicity, which is relevant for applications such as bioimaging probes mdpi.comresearchgate.net.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for constructing carbon-carbon bonds and are widely applied in the synthesis of substituted anthracenes, including derivatives of this compound. This reaction typically involves the coupling of an organoboron reagent with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com The efficiency of palladium catalysts has led to their widespread use, even at very low loadings. mdpi.comacs.org
The Suzuki-Miyaura coupling has been successfully employed in the synthesis of anthracene-based organic light-emitting diode (OLED) emitters. acs.org Studies have investigated the coupling of sterically hindered substrates, such as 9,10-dibromoanthracene (B139309) and 2-naphthylboronic acid, demonstrating that high yields can be achieved with appropriate catalytic systems. acs.org For instance, catalytic systems utilizing α-diimine nickel(II) and palladium(II) complexes have shown excellent yields in the Suzuki-Miyaura cross-coupling of phenylboronic acid and 2-naphthylboronic acid with aryl bromides. acs.org
Key factors influencing the outcome of Suzuki-Miyaura reactions include the choice of catalyst, ligand, base, and solvent. wikipedia.orgmdpi.com The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, has been shown to enable the efficient synthesis of sterically hindered anthracene derivatives. frontiersin.orgnih.gov
Functionalization of 9,10-positions
The 9,10-positions of the anthracene core are known for their high reactivity, particularly in Diels-Alder cycloaddition reactions. researchgate.net Functionalization at these positions is a common strategy to tune the properties of anthracene derivatives. Substituents at the 9,10-positions can significantly affect the thermal stability and solid-state arrangement of anthracene-based materials. mdpi.comresearchgate.net
While anthracenes typically undergo [4+2] cycloadditions at the 9,10-positions, guided by thermodynamic and kinetic factors, strategies have been developed to achieve regioselective functionalization at the terminal rings (1,4-positions) by introducing electron-donating substituents. researchgate.net
Functionalization at the 9,10-positions is also employed to prevent aggregation in the solid state, which can be detrimental to the fluorescence properties of anthracene chromophores used in applications like OLEDs. acs.org Bulky substituents at these positions help to disrupt intermolecular interactions, leading to improved emission characteristics. acs.org Studies on 9,10-anthracene derivatives with different phenyl substituents have shown that while optical properties and electrochemical behavior are largely unaffected, thermal stability is significantly influenced by the choice of substituent. mdpi.comresearchgate.net
Synthesis of Anthracenyl-Carborane Derivatives
The synthesis of anthracenyl-carborane derivatives involves the incorporation of the anthracene moiety, often derived from this compound or related precursors, onto a carborane cage. This area of research is driven by the interesting electronic and structural properties of carboranes and the potential for synergistic effects when combined with the photophysical properties of anthracene.
Palladium-catalyzed cross-coupling reactions have been successfully applied to synthesize B-substituted anthracenyl derivatives of ortho-carborane. mdpi.comresearchgate.net This typically involves the coupling of iodo derivatives of ortho-carborane with anthracenyl zinc bromides. mdpi.comresearchgate.net For example, 9-(anthracen-2′-yl)-ortho-carborane has been synthesized in good yield using this approach. mdpi.com
The synthesis of carborane derivatives can target different positions on the carborane cage, such as the positions most distant from the carbon atoms (position 9) or neighboring positions (position 3), leading to isomeric products with potentially different properties. mdpi.comresearchgate.net Research in this field explores various synthetic routes and the impact of substituents on the electronic and structural characteristics of the resulting carborane-anthracene conjugates. rsc.org
Ligand Synthesis utilizing this compound Moieties
This compound and its derivatives can serve as building blocks for the synthesis of ligands used in coordination chemistry and catalysis. The anthracene core can impart specific photophysical properties to the resulting metal complexes, while the hydroxyl group and potential further functionalization allow for coordination to metal centers.
Incorporation into Polymeric Architectures
This compound derivatives can be incorporated into polymeric architectures to create materials with tailored optical, electronic, and mechanical properties. The anthracene unit's ability to undergo [4+4] photodimerization and retro-Diels-Alder reactions makes it particularly useful for designing stimuli-responsive polymers and dynamic networks. kinampark.commdpi.com
The Diels-Alder cycloaddition between anthracene- and maleimide-functionalized polymers has been utilized to construct various block copolymer structures. kinampark.com This reaction is advantageous as it often does not require a catalyst and can achieve high efficiencies. kinampark.com Heating a solution of functionalized blocks in a high-boiling solvent can facilitate the anthracene-maleimide conjugation. kinampark.com
Anthracene's responsiveness to light (UV irradiation) and heat allows for the creation of polymers that can undergo changes in their architecture or properties upon exposure to these stimuli. mdpi.com This has led to the development of architecture-transformable polymers and elastomers with potential applications in smart materials. kinampark.commdpi.com The incorporation of anthracene into polymer matrices, such as poly(styrene-butadiene-styrene) (SBS), can endow the material with responsiveness to multiple stimuli, including light, heat, and alcohols. mdpi.com
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy of Anthracen-2-ol and Derivatives
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign signals and determine the connectivity of atoms within the molecule.
1H NMR and 13C NMR Analysis
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are fundamental techniques for characterizing this compound. ¹H NMR provides information about the different types of protons, their chemical environments, and their coupling interactions, which helps in determining the substitution pattern on the anthracene (B1667546) ring. ¹³C NMR reveals the different carbon environments in the molecule.
For anthracene derivatives, complete ¹H and ¹³C NMR signal assignments can be achieved through spectral evidence. researchgate.net Chemical shifts in ¹H NMR spectra are typically well separated for polyaromatic compounds, providing informative data despite the presence of multiple aromatic protons. researchgate.net Analysis of coupling constants in ¹H NMR can provide insights into the relative orientation of protons, such as the large coupling constants observed for vinylic protons in trans-9-(2-phenylethenyl)anthracene, confirming its structure. rsc.org
While specific ¹H and ¹³C NMR data for this compound itself were not extensively detailed in the search results, studies on related anthracene derivatives highlight the utility of these techniques. For instance, ¹H NMR can confirm hydroxyl (-OH) coupling with adjacent protons, potentially indicating intramolecular hydrogen bonding. ¹³C NMR data for anthracene shows characteristic shifts for its carbon atoms. nih.gov
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional NMR techniques are indispensable for unambiguously assigning NMR signals and establishing through-bond and through-space correlations, particularly for complex anthracene derivatives. Common 2D NMR experiments used for structural elucidation include:
Correlation Spectroscopy (COSY): ¹H-¹H COSY reveals correlations between protons that are J-coupled through one or more bonds. emerypharma.com, sdsu.edu This helps in establishing the connectivity of proton networks within the molecule. emerypharma.com, sdsu.edu
Heteronuclear Single Quantum Correlation (HSQC): ¹H-¹³C HSQC establishes one-bond correlations between protons and their directly attached carbon atoms. emerypharma.com, sdsu.edu This is crucial for assigning carbon signals based on known proton assignments and vice versa. emerypharma.com, sdsu.edu HSQC is particularly useful for confirming proton assignments of protons attached to heteroatoms like oxygen, as they typically show no signal in HSQC. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): ¹H-¹³C HMBC reveals long-range correlations between protons and carbons separated by two or more bonds (typically 2J and 3J couplings). emerypharma.com, sdsu.edu This technique is vital for connecting different parts of the molecule and confirming the positions of substituents on the anthracene core. emerypharma.com, sdsu.edu HMBC data is primarily used to confirm and reject proposed NMR assignments. sdsu.edu
These 2D NMR techniques, often used in combination with 1D NMR data, enable the complete assignment of ¹H and ¹³C NMR signals and provide robust evidence for the molecular structure of this compound and its derivatives. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Studies
UV-Vis spectroscopy and Photoluminescence (PL) studies are essential for understanding the electronic structure and excited-state behavior of this compound and its fluorescent derivatives. These techniques provide information about how the molecules absorb and emit light.
Absorption and Emission Profiles
UV-Vis absorption spectra show the wavelengths at which a compound absorbs light, corresponding to electronic transitions within the molecule. edinst.com Anthracene and its derivatives typically exhibit characteristic absorption bands in the UV and visible regions due to their conjugated π systems. nih.gov, libretexts.org, researchgate.net The absorption spectrum of anthracene in cyclohexane (B81311), for instance, shows distinct peaks. omlc.org, edinst.com The added conjugation in polycyclic aromatic hydrocarbons like anthracene causes bathochromic shifts (red shifts) of absorption bands compared to smaller aromatic systems like benzene (B151609). libretexts.org
Photoluminescence, including fluorescence and phosphorescence, involves the emission of light by a substance after it has absorbed photons. Fluorescence is a rapid emission process from the singlet excited state. omlc.org Emission spectra show the wavelengths of light emitted by the compound. edinst.com Anthracene is known for its fluorescence properties. omlc.org, researchgate.net The fluorescence emission spectrum of anthracene in cyclohexane, excited at 350 nm, shows emission bands. omlc.org In some cases, anthracene derivatives can exhibit dual emission, indicating the presence of two distinct fluorescent states. rsc.org The shape and position of absorption and emission spectra can be influenced by factors such as solvent polarity and temperature. rsc.org
Fluorescence Quantum Yields and Excited State Characterization
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. d-nb.info It is a key parameter for comparing the fluorescence efficiency of different fluorophores. d-nb.info Anthracene itself has a reported fluorescence quantum yield, which can vary depending on the solvent. omlc.org For example, the quantum yield of anthracene in cyclohexane is reported as 0.36, while in ethanol (B145695) it is 0.27. omlc.org
Studies on anthracene derivatives have shown that modifications to the anthracene structure can significantly impact their fluorescence quantum yields. rsc.org, rsc.org For instance, linking fluorophores to m-carborane (B99378) has been observed to dramatically enhance quantum yields, in some cases approaching 100%. rsc.org Complexation with cyclodextrins can also enhance fluorescence quantum yields, potentially by preventing aggregation-induced quenching. rsc.org
Excited state characterization involves understanding the properties and dynamics of the molecule in its excited electronic state after absorbing light. This can include investigating the nature of the excited state (e.g., singlet or triplet, local excited state, charge transfer state) and the processes that occur from the excited state, such as fluorescence, internal conversion, or intersystem crossing. nih.gov, rsc.org, researchgate.net Time-resolved fluorescence measurements and transient absorption spectroscopy are techniques used to study excited-state dynamics. nih.gov, rsc.org, researchgate.net For some anthracene derivatives, two distinct fluorescent states have been identified, with their lifetimes and behavior influenced by solvent properties. rsc.org The relaxation process from the local excited state to a charge transfer state has also been observed in anthracene derivatives. researchgate.net
Time-Correlated Single-Photon Counting (TCSPC)
Time-Correlated Single-Photon Counting (TCSPC) is a precise technique used to measure fluorescence lifetimes. iitism.ac.in, uniklinikum-jena.de, picoquant.com, edinst.com It works by detecting single photons emitted by the sample after pulsed excitation and accurately recording their arrival times relative to the excitation pulse. iitism.ac.in, uniklinikum-jena.de, picoquant.com, edinst.com By accumulating data from many excitation-emission cycles, a histogram of photon arrival times is built, which represents the fluorescence decay profile. iitism.ac.in, uniklinikum-jena.de, picoquant.com, edinst.com
TCSPC is particularly useful for measuring fluorescence lifetimes ranging from picoseconds to microseconds. iitism.ac.in, edinst.com This technique can provide valuable information about the excited-state dynamics and the rates of various deactivation pathways. nih.gov, iitism.ac.in, uniklinikum-jena.de TCSPC experiments have been performed on anthracene-based fluorophores to elucidate the nature of their excited states. nih.gov, researchgate.net Longer fluorescence lifetimes observed for some anthracene derivatives, particularly when complexed with cyclodextrins, are consistent with increased fluorescence quantum yields, suggesting that these interactions can prevent quenching through intermolecular energy deactivation. rsc.org
Table 1: Spectroscopic Techniques Applied to this compound and Derivatives
| Technique | Information Provided | Relevant Sections |
| ¹H NMR | Number and type of protons, chemical environment, coupling interactions | 3.1.1 |
| ¹³C NMR | Different carbon environments | 3.1.1 |
| COSY (¹H-¹H) | Through-bond correlations between coupled protons | 3.1.2 |
| HSQC (¹H-¹³C) | One-bond correlations between protons and directly attached carbons | 3.1.2 |
| HMBC (¹H-¹³C) | Long-range correlations between protons and carbons (2J and 3J) | 3.1.2 |
| UV-Vis Spectroscopy | Absorption wavelengths and intensity, electronic transitions | 3.2.1 |
| Photoluminescence (Fluorescence/Emission) | Emission wavelengths and intensity, excited-state relaxation | 3.2.1 |
| Fluorescence Quantum Yield Measurement | Efficiency of fluorescence (photons emitted/photons absorbed) | 3.2.2 |
| Time-Correlated Single-Photon Counting | Fluorescence lifetimes, excited-state decay rates and dynamics | 3.2.3 |
Table 2: Selected Fluorescence Quantum Yields of Anthracene
| Compound | Solvent | Quantum Yield (Φf) | Citation |
| Anthracene | Cyclohexane | 0.36 | omlc.org, photochemcad.com |
| Anthracene | Ethanol | 0.27 | omlc.org |
Two-Dimensional Fluorescence Correlation Spectroscopy
Two-dimensional (2D) fluorescence correlation spectroscopy (2D-FCS) is a technique that can be applied to study the dynamics and interactions of fluorescent molecules in solution. While specific studies on this compound using 2D-FCS were not found, the technique is well-established for the analysis of polycyclic aromatic hydrocarbons (PAHs), including anthracene and pyrene (B120774), in various environments. wikipedia.orgfishersci.caidrblab.net 2D-FCS can reveal hidden correlations within spectroscopic data and is valuable for analyzing complex systems and monitoring dynamic changes. fishersci.ca The application of 2D-FCS to fluorescent aromatic compounds allows for the resolution of fluorescence from multiple species or states, which can be challenging with one-dimensional techniques. nih.gov Given that this compound is a fluorescent aromatic molecule structurally related to anthracene, 2D-FCS holds potential for investigating its behavior in solution, such as diffusion, aggregation, and interactions with other molecules, by analyzing the correlations in its fluorescence fluctuations.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are widely used to identify functional groups and study molecular vibrations. These techniques are fundamental in the characterization of organic compounds, including anthracene derivatives. IR spectra provide a unique fingerprint of a molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.
For anthracene derivatives, FT-IR spectroscopy has been employed to confirm the presence of characteristic functional groups such as hydroxyl (-OH) and those within the aromatic system. For instance, in the characterization of a compound derived from 2-hydroxyanthracene-1-carbaldehyde, IR stretches at 3030 cm⁻¹ and 1739 cm⁻¹ were observed, corresponding to N-H and C=O stretching vibrations, respectively, confirming the formation of specific functional groups in the solid state. nih.gov Studies on metal complexes involving anthracene-based ligands also utilize FT-IR to identify coordination bonds, such as Zn-O and Zn-N vibrations, which appear at specific frequencies (e.g., approximately 520 and 617 cm⁻¹ for a Zn(II) complex) compared to the free ligand. wikipedia.org
FT-IR spectroscopy is also valuable for studying solid-state transformations and the effect of intermolecular interactions, such as hydrogen bonding, on molecular vibrations. nih.govnih.gov Changes in the position, intensity, and shape of IR bands can indicate variations in hydrogen bonding patterns or other solid-state effects. nih.govamericanelements.com The application of IR and FT-IR spectroscopy to this compound would allow for the identification of its characteristic vibrational modes, particularly those associated with the hydroxyl group and the anthracene core, and could provide insights into its interactions in different phases.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Various ionization techniques coupled with mass analyzers are employed for the characterization of organic molecules, including anthracene derivatives and polycyclic aromatic hydrocarbons (PAHs).
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and FAB-mass spectrometry have been applied in the analysis of anthracene-related compounds. GC-MS is commonly used for the separation and identification of volatile and semi-volatile organic compounds in complex mixtures, with the mass spectrum providing a unique fragmentation pattern that aids in structural elucidation. fishersci.canih.govfishersci.com For example, GC-MS has been used to identify derivatives of octahydroanthracene in plant extracts. fishersci.ca FAB-mass spectrometry has been utilized to characterize anthracene-based Schiff base ligands and their metal complexes, providing molecular weight information. wikipedia.org
The application of MS to this compound would involve determining its molecular weight and studying its fragmentation pathways under different ionization conditions. This information is crucial for confirming the compound's identity and can provide further details about its structure. Techniques like high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition. fishersci.fi The use of tandem mass spectrometry (MS/MS) can provide more detailed structural information through the fragmentation of selected ions. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in crystalline solids. This technique is essential for understanding the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the solid state. Solid-state structural analysis, often performed using X-ray diffraction, is particularly important for organic molecules, as their properties can be significantly influenced by their crystal structure.
Single crystal X-ray diffraction is the gold standard for determining the solid-state structure of a compound at atomic resolution. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the electron density distribution can be mapped, revealing the positions of the atoms. This technique has been widely applied to anthracene derivatives and related organic molecules to unequivocally establish their molecular structures. nih.govwikipedia.orgamericanelements.comwikipedia.orgfishersci.fiuni.lufishersci.nosigmaaldrich.comfishersci.co.ukumweltprobenbank.dezhanggroup.orguni.luuni.luflybase.org
The arrangement of molecules within a crystal lattice is referred to as the packing structure, and it is dictated by intermolecular forces. For aromatic compounds like this compound, significant intermolecular interactions include π-π stacking and hydrogen bonding. These interactions play a crucial role in stabilizing the crystal structure and influencing material properties. nih.govamericanelements.comfishersci.co.ukuni.luuni.luatamankimya.comnih.govfishersci.cachem960.comwikipedia.org
Hydrogen bonding, particularly involving the hydroxyl group of this compound, is another important intermolecular interaction in the solid state. Hydroxyl groups can act as both hydrogen bond donors and acceptors, forming networks that influence the crystal packing and properties like melting point and solubility. nih.govamericanelements.com The interplay between hydrogen bonding and π-π stacking determines the specific crystal packing arrangement of this compound. Solid-state structural analysis allows for the visualization and characterization of these interactions, providing insights into the supramolecular architecture of the crystal. fishersci.ca
Polymorphism is the ability of a solid compound to exist in more than one crystalline form. These different polymorphic forms have the same chemical composition but distinct crystal structures, leading to differences in their physical properties, such as melting point, solubility, and spectroscopic characteristics. nih.govnih.govnih.gov Solid-state transformations involve the conversion of one polymorphic form to another under specific conditions, such as changes in temperature or pressure, or in the presence of solvents. nih.govnih.govnih.gov
Polymorphism is a well-known phenomenon for organic molecular crystals, and its understanding is critical in fields such as pharmaceuticals, where different solid forms can impact drug performance. nih.govnih.gov Subtle changes in molecular conformation or packing can lead to the formation of different polymorphs. fishersci.ca These transformations can be studied using techniques like variable-temperature X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopic methods. nih.govnih.govnih.gov
While specific polymorphic forms of this compound were not detailed in the search results, it is plausible for this compound, as an organic molecule capable of engaging in hydrogen bonding and π-π stacking, to exhibit polymorphism. Investigations into the solid-state behavior of this compound would involve exploring the potential existence of different crystalline forms and characterizing any solid-state transformations they undergo. This would contribute to a comprehensive understanding of its material properties and stability.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID (or related CID) |
| This compound | 99503 |
| 1-((E)-(quinolin-8-ylimino)methyl)this compound | Related to 11359, 99503 |
| 2-hydroxyanthracene-1-carbaldehyde | 13466087 |
| 7,12-dimethylbenzo[a]this compound | 47885 |
| (E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one (N-ANC) | 6304940 |
| N¹,N²-bis(anthracene-9-methylene)benzene-1,2-diamine (L¹) | Related to 8418, 241 |
| (2Z,4E)-4-(2-(anthracen-9-ylmethyleneamino)phenylimino)pent-2-en-2-ol (L²) | Related to 8418 |
| Anthracene | 8418 |
| Pyrene | 31423 |
| 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | Related to 8418 |
| 2,3-diphenyl-2H-benzo[b] nih.govfishersci.nooxazin-2-ol | Related to 241 |
| 9-(Anthracen-2′-yl)-ortho-carborane | Related to 8418, 73407513 |
| 3-(Anthracen-2′-yl)-ortho-carborane | Related to 8418, 73407513 |
| 9-Anthryl | Part of 8418 |
| 4-nitrophenyl | Part of 6304940 |
| Quinoline-8-amine | 11359 |
| Benzene | 241 |
| Pyridine | 1049 |
| 2-(2'-hydroxyphenyl)benzimidazole (HPBI) | 18075 |
| Carbazole | 6854 |
| ortho-Carborane | 73407513 |
Interactive Data Tables
Based on the search results, specific quantitative data for this compound across all requested spectroscopic and analytical techniques is limited. However, general types of data obtained from these techniques for similar compounds can be illustrated.
Table 1: Illustrative IR/FT-IR Data for Anthracene Derivatives
| Functional Group/Vibration | Approximate Frequency Range (cm⁻¹) | Notes | Source Example |
| O-H stretching | 3000-3700 | Broad band, sensitive to hydrogen bonding | Expected for this compound |
| Aromatic C-H stretching | 3000-3100 | Sharp bands | Common in aromatic compounds |
| C=C stretching (aromatic) | 1450-1650 | Multiple bands | Characteristic of anthracene core |
| C-O stretching (phenol) | 1200-1300 | Strong band | Expected for this compound |
| Metal-Ligand vibrations | Below 700 | Specific to metal complexes | Zn-O, Zn-N vibrations wikipedia.org |
Table 2: Illustrative Mass Spectrometry Data for Anthracene Derivatives
| Technique | Information Provided | Source Examples |
| GC-MS | Molecular ion, fragmentation | Identification of PAHs and derivatives fishersci.canih.govfishersci.com |
| FAB-MS | Molecular weight | Characterization of Schiff base complexes wikipedia.org |
| HRMS | Accurate mass, elemental comp. | Characterization of organic compounds fishersci.fi |
| MS/MS | Fragmentation pathways | Structural elucidation of PAHs nih.gov |
Theoretical and Computational Chemistry of Anthracen 2 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic properties of polycyclic aromatic hydrocarbons like anthracen-2-ol. researchgate.netresearchgate.net DFT calculations offer a balance between accuracy and computational cost, making it feasible to investigate the ground and excited state properties of such molecules. semanticscholar.org
Ground and Excited State Geometries
DFT calculations are instrumental in determining the optimized geometries of this compound in both its ground (S₀) and excited states (S₁). These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For anthracene (B1667546) derivatives, the anthracene core is generally planar. nih.gov In the ground state of 2-substituted anthracenes, such as 2,OH-AN (this compound), the molecule is expected to maintain a planar structure with a dihedral angle of approximately 180.00° between the substituent and the anthracene core. rsc.org
Upon electronic excitation, subtle yet significant changes in the molecular geometry can occur. While for some anthracene derivatives the planarity is largely maintained in the excited state, others can exhibit puckering of the anthracene moiety. researchgate.net For this compound, it is anticipated that the geometry in the first excited state will not drastically deviate from the ground state geometry, which is crucial for its photophysical properties. Theoretical studies on similar anthracene derivatives have shown that the geometry utilized for ground-state optimization is often based on crystal structure parameters. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. arxiv.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.govyoutube.com
In this compound, the HOMO is expected to be distributed over the anthracene core with a significant contribution from the oxygen atom of the hydroxyl group, reflecting its electron-donating nature. The LUMO, on the other hand, is likely to be delocalized across the π-system of the anthracene rings. The introduction of the hydroxyl group at the 2-position influences the energy levels of these frontier orbitals compared to unsubstituted anthracene. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Anthracene (AN) | -5.52 | -1.97 | 3.55 |
| This compound (2,OH-AN) | -5.34 | -1.81 | 3.53 |
This table presents the calculated HOMO, LUMO, and HOMO-LUMO gap energies for Anthracene and this compound. The data for this compound is from a theoretical investigation of anthracene and its derivatives. rsc.org
Charge Transfer Mechanisms (e.g., TICT, PET, ILCT)
The presence of both an electron-donating hydroxyl group and an electron-accepting anthracene core in this compound suggests the possibility of intramolecular charge transfer (ICT) phenomena upon photoexcitation. mdpi.com Charge transfer mechanisms are fundamental to the photophysical behavior of many organic molecules and can be investigated using computational methods. acs.org
Twisted Intramolecular Charge Transfer (TICT): This process involves a conformational change, typically a rotation around a single bond, in the excited state, leading to a highly polar state. While possible in some flexible donor-acceptor systems, the rigid nature of the this compound backbone makes significant TICT states less likely. escholarship.org
Photoinduced Electron Transfer (PET): In PET, an electron is transferred from a donor moiety to an acceptor moiety within the same molecule upon light absorption. For this compound, the hydroxyl group can act as an electron donor.
Intramolecular Ligand Charge Transfer (ILCT): This term is often used in the context of metal complexes but can be adapted to describe charge redistribution within a single organic molecule. In this compound, photoexcitation can lead to a significant shift of electron density from the hydroxyl-substituted part of the molecule to the rest of the anthracene system.
Computational studies can map the potential energy surfaces of the excited states to identify the geometries and energies associated with these charge transfer states. escholarship.org
Reorganization Energies and Charge Transfer Integrals
Reorganization energy (λ) is a key parameter in Marcus theory that quantifies the energy required for the geometrical relaxation of a molecule and its surrounding medium during a charge transfer event. acs.org It is composed of an internal component (λ_int), related to the change in molecular geometry, and an external component (λ_ext), related to the polarization of the surrounding medium. acs.org Lower reorganization energies are generally associated with higher charge transfer rates and, consequently, better charge transport properties. mdpi.com
The calculation of reorganization energy typically involves four energy points obtained from DFT calculations: the energies of the neutral and charged species in both their optimized and unrelaxed geometries. stackexchange.comresearchgate.net
Prediction of Chemical Reactivity and Properties
Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. mdpi.comscielo.org.mx These reactivity indices are derived from the variations of energy with respect to the number of electrons and can be used to predict the most reactive sites of a molecule. researchgate.net
Key reactivity descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to charge transfer.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic or electrophilic attack. scielo.org.mx
For this compound, the presence of the hydroxyl group is expected to influence the local reactivity of the anthracene core. The oxygen atom and the aromatic carbons ortho and para to the hydroxyl group are likely to be the most nucleophilic sites, while electrophilic attack is generally favored at the 9 and 10 positions of the anthracene moiety, although this can be influenced by the substituent. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited-state properties of molecules, including their electronic absorption and emission spectra. researchgate.netacs.org TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the corresponding oscillator strengths, which determine the intensity of the absorption bands. mdpi.comchemrxiv.org
For this compound, TD-DFT calculations would be expected to show several electronic transitions in the UV-visible region, characteristic of the anthracene chromophore. The position and intensity of these absorption bands will be modulated by the presence of the hydroxyl group. The lowest energy transition is typically a π → π* transition. While specific TD-DFT data for this compound is not extensively reported, studies on anthracene and its derivatives show that TD-DFT, particularly with hybrid functionals, can provide results in good agreement with experimental spectra. researchgate.netmdpi.com The choice of functional and basis set is crucial for obtaining accurate excitation energies. arxiv.orgmdpi.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing crucial information about its electrophilic and nucleophilic sites and its potential for intermolecular interactions. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential. researchgate.net
For this compound, an MEP analysis would reveal a distinct distribution of electrostatic potential. The region around the oxygen atom of the hydroxyl (-OH) group would exhibit a significant negative potential (colored red), arising from the high electronegativity of oxygen and the presence of its lone pairs of electrons. This would identify the oxygen atom as the primary site for electrophilic attack and hydrogen bond acceptance.
Conversely, the hydrogen atom of the hydroxyl group would be characterized by a region of strong positive potential (colored blue), making it a key site for nucleophilic attack and a hydrogen bond donor. The aromatic rings of the anthracene core would display a more complex potential landscape. The π-electron clouds above and below the rings would create a region of moderate negative potential, a characteristic feature of aromatic systems that allows for π-π stacking interactions. The hydrogen atoms attached to the anthracene skeleton would show areas of slight positive potential.
This detailed charge mapping provides a roadmap for predicting the molecule's reactivity and its non-covalent interaction patterns, such as in crystal packing or interactions with biological receptors.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals (MOs) of a molecule into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation of a molecule. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding in terms of orbital occupancies, hybridization, and the energetic significance of delocalization effects through second-order perturbation theory. uni-muenchen.de
An NBO analysis of this compound would provide a detailed picture of its electronic structure:
Lewis Structure and Hybridization: The analysis would confirm the formation of localized σ-bonds for the C-C, C-H, C-O, and O-H frameworks. It would quantify the hybridization of each atom, for instance, the sp² character of the carbon atoms in the aromatic rings and the sp³-like hybridization of the oxygen atom.
Lone Pairs: Two high-occupancy NBOs corresponding to the lone pairs on the oxygen atom of the hydroxyl group would be identified. These lone pairs are crucial to the molecule's role as a hydrogen bond acceptor and its nucleophilic character.
Delocalization Effects: A key output of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de For this compound, this would quantify the delocalization of the π-electrons within the anthracene rings. Furthermore, it would reveal significant hyperconjugative interactions between one of the oxygen lone pairs (a donor NBO) and the antibonding π* orbitals of the adjacent aromatic ring (acceptor NBOs). This specific interaction is responsible for the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution. The stabilization energy (E²) associated with this p(O) → π*(C-C) interaction would provide a quantitative measure of this resonance effect.
The results from an NBO analysis offer a chemically intuitive and quantitative framework for understanding the bonding patterns and intramolecular electronic interactions that govern the properties of this compound.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density, an observable physical quantity. wikipedia.orgwiley-vch.de This approach partitions a molecule into atomic basins and identifies chemical bonds through the presence of a bond path—a line of maximum electron density linking two nuclei. wiley-vch.de The properties of the electron density at a specific point along this path, known as the bond critical point (BCP), are used to characterize the nature of the chemical bond.
A QTAIM analysis of this compound would allow for a rigorous characterization of its chemical bonds:
Bond Critical Points and Bond Paths: The analysis would identify BCPs for all covalent bonds (C-C, C-H, C-O, O-H), confirming their existence via bond paths. The properties at these BCPs would provide quantitative insights.
Characterization of Covalent Bonds:
The electron density (ρ) at the BCP is related to the bond order; higher values indicate stronger bonds. The C-C bonds within the aromatic rings would show values intermediate between single and double bonds, reflecting their aromatic character.
The Laplacian of the electron density (∇²ρ) at the BCP distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (like ionic or van der Waals) (∇²ρ > 0). The C-C, C-H, C-O, and O-H bonds would all exhibit negative Laplacian values, characteristic of covalent bonds.
The ellipticity of the bond would quantify the π-character of the C-C bonds in the anthracene rings, indicating the extent to which electron density is accumulated in a plane perpendicular to the bond path.
Table 1: Hypothetical QTAIM Data for Selected Bonds in this compound
| Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Interaction Type |
| Aromatic C-C | ~0.25 - 0.30 | < 0 | Shared (Covalent) |
| C-O | ~0.24 | < 0 | Polar Covalent |
| O-H | ~0.35 | < 0 | Polar Covalent |
This table is illustrative and contains expected ranges of values based on general chemical principles, not specific computational results.
QTAIM provides a powerful, physics-based framework for defining atomic and bonding properties, offering a detailed and unambiguous description of the chemical interactions within this compound. amercrystalassn.org
Reactivity and Reaction Mechanisms Involving Anthracen 2 Ol
Photochemical Reactivity of Anthracen-2-ol and Derivatives
This compound and its derivatives exhibit diverse photochemical reactivity when exposed to light, particularly UV and visible light. These reactions can lead to various products and are influenced by factors such as the presence of oxygen and the solvent environment. psu.edulookchem.com
Photo-induced Electron Transfer (PET)
Photo-induced electron transfer (PET) is a process that can occur in molecules containing both a fluorophore (like anthracene) and an electron donor or acceptor moiety. In anthracene (B1667546) systems, PET can lead to fluorescence quenching. researchgate.netrsc.org For instance, anthracene coupled with an amino acid has been designed as a fluorescence sensor for water based on the PET mechanism, where electron transfer from the nitrogen atom of the amino group to the photoexcited anthracene skeleton quenches fluorescence in the absence of water. researchgate.net Similarly, anthracene-bisboronic acid ester has been developed as a sensitive fluorescence PET sensor for detecting trace amounts of water. rsc.org Studies on anthracene derivatives with amine groups have shown that PET can occur, leading to a charge-transfer state. unt.edu
Excited State Proton Transfer (ESPT) and Intramolecular Proton Transfer (ESIPT)
Excited-state proton transfer (ESPT) and intramolecular proton transfer (ESIPT) are photochemical processes involving the transfer of a proton in the excited state of a molecule. mdpi.com Anthrols can undergo ESPT to the solvent in aqueous solutions, which can lead to fluorescence quenching. nih.gov ESIPT involves proton transfer within the same molecule, often facilitated by intramolecular hydrogen bonding. mdpi.comacs.org The substitution pattern on the anthracene ring can significantly affect ESIPT reactions. rsc.org For example, anthracene-diurea compounds with urea (B33335) groups at specific positions show different ESIPT behaviors. rsc.org While some anthracene derivatives exhibit ESIPT from a phenolic OH group to the anthracene moiety, leading to potential quinone methide intermediates, the occurrence and pathway of ESIPT can be dependent on the molecular structure and solvent. researchgate.net
Photodehydration and Photodeamination Pathways
Anthrols can undergo photodehydration when irradiated in protic solvents like aqueous methanol. lookchem.comnih.gov This process, along with photodeamination in related compounds, can lead to the formation of methyl ethers, likely proceeding through quinone methide intermediates. lookchem.comnih.gov The photodehydration of phenolic compounds, including some anthracene derivatives, has been studied as a pathway to generate quinone methides. acs.orgnih.gov While photodeamination can lead to material loss due to the reaction of quinone methides with water, photodehydration is often a more favorable route as the reaction of quinone methides with water can regenerate the starting material. nih.gov
Formation and Reactivity of Quinone Methides (QMs)
Quinone methides (QMs) are reactive intermediates that can be formed photochemically from anthrols and related compounds, often via photodehydration or photodeamination pathways. lookchem.comnih.govacs.org These species are electrophilic and can react with nucleophiles. acs.orgbuffalo.eduxenosite.org Studies have investigated the formation and reactivity of QMs generated from anthracene derivatives upon visible light irradiation. nih.gov The formation of QMs from anthrols in methanolic solutions upon excitation with visible light has been reported, leading to methyl ethers. lookchem.comnih.govresearchgate.net The reactivity of QMs with nucleophiles, such as amino acids and glutathione, has been demonstrated. acs.org Some alkylation adducts formed from QMs can regenerate the QM upon heating or irradiation, suggesting potential for their use as QM carriers. acs.org
Endoperoxide Formation and Decomposition
Anthracene derivatives can react with singlet oxygen, often generated photochemically in the presence of oxygen, to form endoperoxides. psu.eduresearchgate.netresearchgate.net This [4+2] cycloaddition occurs across the 9,10-positions of the anthracene core. psu.edu In the presence of air, irradiation of anthracene-containing polymers leads to the formation of endoperoxides as a major photoproduct, alongside photodimers. psu.edu These endoperoxides can undergo decomposition, either thermally or photochemically, to regenerate the anthracene structure and release singlet oxygen. researchgate.netresearchgate.net The decomposition of anthracene endoperoxides can also lead to secondary oxidation products, such as anthraquinone (B42736). psu.edursc.orgresearchgate.net Base-catalyzed decomposition of anthracene endoperoxides has been shown to produce anthraquinone and reactive oxygen species. researchgate.netrsc.org
Photodimerization and Crosslinking Reactions
Anthracene and its derivatives are well-known to undergo photochemical dimerization, typically forming [4+4] cycloadducts across the 9,10-positions. psu.edumdpi.comrsc.org This reaction is reversible, with the dimer reverting back to the monomer upon irradiation with shorter wavelengths or heating. psu.edumdpi.com Photodimerization of anthracene moieties in polymers can lead to crosslinking, resulting in changes in material properties such as solubility. psu.edumdpi.com This crosslinking reaction has been applied in the development of negative-type photoresists. psu.eduresearchgate.net The rate and extent of photodimerization and crosslinking can be influenced by factors such as irradiation time and the presence of oxygen, which can lead to competing reactions like endoperoxide formation. psu.edumdpi.com Photodimerization can occur both in solution and in the solid state, although molecular packing in crystals can affect the efficiency and type of dimerization. rsc.org
Electrochemical Behavior and Redox Properties
The electrochemical behavior and redox properties of organic molecules like this compound are often investigated using techniques such as cyclic voltammetry. These studies provide insights into the ease of oxidation or reduction of the compound and the stability of the resulting species.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a widely used electroanalytical technique that probes the redox behavior of an electroactive species by sweeping the potential of a working electrode and measuring the resulting current mtxlabsglobal.comnanoscience.comncsu.edu. The resulting cyclic voltammogram, a plot of current versus potential, can reveal information about oxidation and reduction potentials, reaction kinetics, and the number of electrons transferred in a redox process nanoscience.comncsu.edu.
While specific cyclic voltammetry data for this compound itself is not extensively detailed in the provided search results, studies on related anthracene derivatives and other phenolic compounds offer relevant context. For instance, cyclic voltammetry has been used to study the redox properties of anthracene-based semiconductors, revealing quasi-reversible oxidation processes mdpi.com. The technique is also employed to analyze metal complexes derived from anthracene or related ligands, providing information about the metal ions' redox states and electron transfer processes researchgate.netacs.orgresearchgate.net.
The electrochemical behavior of organic molecules can be influenced by factors such as the supporting electrolyte and the solvent used db-thueringen.deumbc.edu. Cyclic voltammetry experiments on other organic compounds have shown shifts in redox potentials depending on the supporting electrolyte, which can be attributed to ion-pairing effects db-thueringen.deresearchgate.net.
Frontier Orbital Energy Levels and Redox Potentials
The electrochemical redox potentials of a molecule are related to its frontier molecular orbital energy levels, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy level is often associated with the oxidation potential, while the LUMO energy level is related to the reduction potential.
Studies on anthracene and its derivatives have explored the relationship between their electronic structure, frontier orbitals, and electrochemical properties mdpi.comresearchgate.netresearchgate.netwhiterose.ac.uk. For example, functionalization of the anthracene core can lead to minor changes in electrochemical behavior and affect the HOMO energy levels mdpi.com. The energy levels and frontier orbitals of isolated anthracene molecules have been computed and studied, providing a theoretical basis for understanding their electronic transitions and redox properties researchgate.netresearchgate.net. The energy band gap of organic semiconductors, which can be estimated from optical properties, is also related to the energy separation between HOMO and LUMO levels, and cyclic voltammetry is a valuable tool for determining the positions of these levels through reduction and oxidation potentials whiterose.ac.uk.
Coordination Chemistry and Metal Complexation
This compound, with its phenolic hydroxyl group and extended aromatic system, can act as a ligand and participate in coordination chemistry with various metal ions. The interaction of organic ligands with metal centers is a fundamental aspect of coordination chemistry, influencing the properties and reactivity of the resulting metal complexes atlanticoer-relatlantique.calibretexts.org.
Metal Ion Interaction Studies (e.g., Zn(II), Re(I), Cu(II), Pb(II), Al(III))
Anthracene-based ligands have been investigated for their interactions with a range of metal ions, including those mentioned in the prompt. These studies are often driven by the potential applications of the resulting metal complexes in areas such as sensing, catalysis, and biological activity researchgate.netresearchgate.net.
Research has shown that anthracene-based ligands can bind to metal ions like Cu(II) and Hg(II), exhibiting responses in UV-Vis and fluorescence spectroscopy researchgate.net. Spectroscopic titrations can indicate the stoichiometry of the metal-ligand complexes formed researchgate.net. For example, an anthracene-based ligand with a pyridyl-thioether binding site showed strong binding to Cu(II) and Hg(II) cations in acetonitrile (B52724) solutions, forming 1:1 and 1:2 (metal:ligand) complexes researchgate.net.
While direct studies specifically on this compound's interaction with all the listed metal ions (Zn(II), Re(I), Cu(II), Pb(II), Al(III)) are not explicitly detailed for this compound itself in the provided snippets, the general principles of metal-ligand interactions with anthracene derivatives are relevant. Studies on other ligands containing anthracene moieties or similar phenolic structures provide insights into potential coordination modes and affinities. For instance, copper(II) complexes with anthracene-appended Schiff bases have been synthesized and characterized, demonstrating the coordination of Cu(II) to nitrogen and oxygen donor atoms researchgate.netrsc.org. The interaction of metal ions like Cu(II) and Zn(II) with organic molecules is a subject of ongoing research, particularly in biological contexts nih.govnih.gov.
The design of ligands plays a crucial role in determining the selectivity and strength of metal ion binding researchgate.netresearchgate.net.
Ligand Design and Metal-Ligand Interactions
The design of ligands is a key aspect of coordination chemistry, aiming to create molecules that can selectively bind to metal ions and tune the properties of the resulting complexes researchgate.netnumberanalytics.com. This compound can serve as a building block for designing more complex ligands by incorporating the anthracene core with other functional groups that enhance metal binding affinity and selectivity.
Ligand design can influence various aspects of metal complexes, including their structure, electronic properties, reactivity, and stability researchgate.netnumberanalytics.com. Factors such as the nature and arrangement of donor atoms, the rigidity or flexibility of the ligand backbone, and the presence of additional functional groups can all impact metal-ligand interactions researchgate.netnih.gov. For example, studies on metal complexes with varying intramolecular hydrogen bonding networks highlight the importance of the secondary coordination sphere, which involves interactions with ligands or other species near the metal ion that are not directly bonded to it nih.gov.
Anthracene moieties can be incorporated into ligands to impart desirable properties, such as fluorescence, which can be utilized for sensing metal ions researchgate.netresearchgate.net. The interaction of metal ions with these ligands can lead to changes in fluorescence intensity, providing a means for detection researchgate.nettandfonline.com. Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to understand the bonding interactions between metal ions and ligands researchgate.netnih.gov.
Advanced Materials Science Applications of Anthracen 2 Ol Derivatives
Organic Electronic Devices
Anthracene (B1667546) derivatives are utilized as key components in various organic electronic devices, often serving as semiconducting layers, charge transport materials, or emitters. researchgate.netresearchgate.net Their versatility stems from the ability to tune their electronic and optical properties through chemical modifications. nih.govnih.gov
Organic Thin-Film Transistors (OTFTs)
Organic thin-film transistors (OTFTs) are fundamental building blocks for flexible electronics, displays, and sensors. pkusz.edu.cnsigmaaldrich.com Anthracene-based semiconductors have been extensively investigated for use in OTFTs due to their potential for high charge carrier mobility and stability. nih.govpkusz.edu.cn Researchers have developed anthracene-based molecules exhibiting p-type mobilities as high as 0.02 cm²/Vs by 2003. nih.govnih.gov More recent studies have reported significantly higher mobilities with specific derivatives. nih.govnih.gov
Charge mobility is a critical parameter for OTFT performance, indicating how quickly charge carriers move through the semiconductor material. High charge mobility is essential for fast switching transistors. sigmaaldrich.com In anthracene-based semiconductors, charge mobility is influenced by factors such as the alignment of frontier molecular orbital energy levels with electrode Fermi levels, the solid-state molecular packing arrangement, and the morphology of the thin film. nih.govnih.gov Ordered stacking and dense grains with minimal boundaries and traps facilitate efficient charge transport. nih.govnih.gov
Studies on 2,6-disubstituted anthracene derivatives have explored the impact of functionalization on charge transport. For instance, the addition of fluorine groups on phenyl substituents in 2,6-anthracene derivatives can lead to a transition from p-type to n-type behavior in OTFTs. nih.govnih.gov
High mobilities have been reported for specific anthracene derivatives in OTFTs. For example, 2,6-diphenyl anthracene (2,6-DPA) has shown high p-type mobilities, reaching 14.8 cm²/Vs in OTFTs and 34.0 cm²/Vs in organic single-crystal transistors. nih.gov Another study on cyclohexyl-substituted anthracene derivatives, specifically 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA), reported an average mobility of 1.98 cm²/Vs in thin film transistors, with a maximum mobility of up to 3.16 cm²/Vs in single-crystal devices. nih.gov
Data on charge mobility for selected anthracene derivatives in OTFTs:
| Compound | Type | Average Mobility (cm²/Vs) | Maximum Mobility (cm²/Vs) | Reference |
| Anthracene-based molecules (early) | p-type | - | 0.02 | nih.govnih.gov |
| 2,6-diphenyl anthracene (2,6-DPA) | p-type | - | 14.8 (thin film), 34.0 (single crystal) | nih.gov |
| 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) | p-type | 1.98 | 3.16 (single crystal) | nih.gov |
| Bis-5′-alkylthiophen-2′-yl-2,6-anthracene semiconductors (DTAnt, DHTAnt) | - | 0.35 - 0.50 | - | pkusz.edu.cn |
Charge transport in organic semiconductors occurs through hopping or band-like transport mechanisms, heavily influenced by intermolecular interactions and crystal packing. nih.govnih.gov The tightly packed herringbone motif observed in crystals of some anthracene derivatives, like 2,6-DPA, suggests strong π–π interactions that can contribute to high charge mobility. nih.govnih.gov
Understanding the relationship between the molecular structure, material properties, and charge mobility is crucial for designing high-performance organic semiconductors. nih.govnih.gov Chemical modifications to the anthracene core can tune electron delocalization, molecular packing, and the energy levels of frontier molecular orbitals (HOMO and LUMO), all of which impact charge mobility and device performance. nih.govnih.gov
Functionalization at the 2,6-positions of anthracene with groups like fluorinated phenyl derivatives has been shown to influence electrochemical properties and thermal stability, while having less impact on optical behavior. nih.govnih.gov The choice of substituent can also affect the melting point and thermal degradation temperature of the derivatives. nih.govnih.gov
Studies on 9,10-anthracene derivatives have indicated that functionalization at these positions can be an effective way to tune thermal stability with minimal effect on optical properties and solid-state arrangement. researchgate.net The supramolecular arrangement of molecules in the solid state, particularly the packing motif (herringbone or lamellar) and intermolecular distances, plays a significant role in charge transport ability. nih.govnih.gov Shorter distances between π-orbital centers of adjacent molecules generally lead to greater charge mobility. nih.gov
The introduction of cyclohexyl-substituted aryl groups at the 2,6-position of anthracene, as in DcHPA, has been shown to result in high thermal stability, with devices maintaining a significant portion of their original mobility even at elevated temperatures. nih.gov This highlights how specific structural modifications can lead to improved device stability, a key factor for practical applications. nih.gov
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are widely used as emitters, host materials, and charge transport layers in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netgoogle.com Their rigid π-conjugated structure, high fluorescence quantum yield, and tunable emission properties make them suitable for various OLED applications, particularly for blue light emission. researchgate.netrsc.orgmdpi.comresearchgate.net
Anthracene derivatives have been intensively utilized in OLEDs as emitting materials across the spectrum, as well as hole- and electron-transporting materials. researchgate.net While anthracene single crystals were used in early blue organic electroluminescence studies, issues with high operating voltage and short lifespan limited their practical use. google.com Derivatives have addressed some of these limitations, offering improved performance and stability. google.com
Specific anthracene derivatives have been designed as deep-blue emitters for high-efficiency OLEDs. For example, 9,10-di(pyren-1-yl)anthracene (PyAnPy) and 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy), based on orthogonal anthracene and pyrene (B120774) moieties, have been synthesized for use in triplet-triplet annihilation (TTA)-based OLEDs. rsc.org These compounds exhibited pure deep-blue electroluminescence with maximum external quantum efficiencies of 4.78% and 5.48%, respectively. rsc.org
Another anthracene-based stilbene (B7821643) derivative, BABCz, has been explored as a luminescent material for OLEDs. mdpi.com Devices fabricated with BABCz as the luminescent layer demonstrated green light emission with a brightness of 2300 cd/m² at operating voltages between 6.6 and 12 V. mdpi.com
Anthracene derivatives can function as charge carrier extracting, injecting, or transporting materials in OLEDs. google.com They can be included in various layers, including the light-emitting layer, hole injection layer, hole transport layer, hole blocking layer, electron transport layer, electron injection layer, and electron blocking layer. google.com
Schottky Diode Behavior
Schottky diodes are semiconductor devices that exhibit rectifying behavior due to the formation of a Schottky barrier at the junction between a metal and a semiconductor. Organic materials and metal complexes containing organic ligands are increasingly being explored for fabricating Schottky barrier diodes. researchgate.net
A study investigated the electrical properties and Schottky diode behavior of a novel fluorophore, 1-((E)-(quinolin-8-ylimino)methyl)anthracen-2-ol (HL), which is a derivative synthesized using an anthrol and a quinoline (B57606) derivative. researchgate.netnih.govacs.orgnih.govacs.org Thin-film devices with an Al/sample/indium tin oxide (ITO) configuration were fabricated to study the electrical characteristics. researchgate.netnih.govacs.org
The thermionic emission (TE) theory is commonly adopted to extract Schottky diode parameters such as ideality factor, barrier height, and series resistance from the current-voltage characteristics. researchgate.netnih.govacs.org The space-charge-limited current (SCLC) theory is also employed to understand the charge transport phenomenon in these devices. researchgate.netnih.govacs.org
The study on 1-((E)-(quinolin-8-ylimino)methyl)this compound (HL) and its Rhenium(I) complexes demonstrated their electrical properties and Schottky diode behavior, indicating the potential of this compound derivatives in such applications. researchgate.netnih.govacs.orgnih.govacs.org The specific values obtained for parameters like ideality factor, barrier height, and series resistance provide insights into the performance of these organic-based Schottky diodes. researchgate.net
Data on Schottky diode parameters for 1-((E)-(quinolin-8-ylimino)methyl)this compound (HL) and its Rhenium(I) complexes:
| Compound | Ideality Factor | Barrier Height (V) | Series Resistance (Ω) | Reference |
| 1-((E)-(quinolin-8-ylimino)methyl)this compound (HL) | - | - | - | researchgate.net |
| [Re(L)(CO)₃] (Complex 1) | 3.2 | 0.83 | 140 | researchgate.net |
| [Re(HL)(CO)₃Cl] (Complex 2) | 3.5 | 0.85 | 120 | researchgate.net |
Note: The table above presents data extracted from a figure in the source researchgate.net. Specific values for HL alone were not explicitly provided in the text snippets.
The investigation of these parameters helps in understanding the charge injection and transport mechanisms at the metal-organic interface and within the organic layer, which is crucial for optimizing the performance of organic Schottky diodes. researchgate.netnih.govacs.org
Fluorescent Probes and Chemosensors
This compound derivatives are widely employed as fluorescent probes and chemosensors for detecting various analytes. Their fluorescence properties, including emission intensity and wavelength, can be designed to change upon interaction with a specific target molecule or ion, allowing for sensitive and selective detection. Anthracene is a widely used fluorophore for designing chemosensors due to its high quantum yield and chemical stability, and it can be easily chemically functionalized. researchgate.net
Sensing of Metal Ions (e.g., Zn²⁺, Pb²⁺, Al³⁺, Cu²⁺)
Anthracene-based chemosensors have been developed for the selective detection of various metal ions. The design typically involves conjugating the anthracene fluorophore with a receptor unit that can bind to the target metal ion. This binding event triggers a change in the fluorescence of the anthracene moiety, often via mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or intramolecular charge transfer (ICT).
For instance, a fluorescent chemosensor, 3-(Anthracen-2-yliminomethyl)-benzene-1,2-diol (ANB), synthesized from 2-aminoanthracene (B165279) and 2,3-dihydroxybenzaldehyde, has been reported as an efficient 'turn-on' fluorescence chemosensor for the selective detection of Al³⁺ ions in aqueous solution. researchgate.net This chemosensor exhibits a significant enhancement of emission intensity in the presence of Al³⁺ ions, with an approximately 27-fold increase observed. researchgate.net The binding constant for ANB with Al³⁺ was found to be 1.22 × 10⁴ M⁻¹, and the limit of detection was determined to be 0.391 µM. researchgate.net The chemosensor ANB binds to Al³⁺ ions in a 2:1 stoichiometric ratio. researchgate.net
Another example involves an anthracenone–quinoline imine derivative which demonstrated distinct sensing mechanisms for Zn(II) and Cu(II) ions. acs.org Zn(II) coordination induced a 1,5-prototropic shift, leading to the formation of an anthracene fluorophore via an imine–enamine tautomerization pathway, resulting in spectroscopic changes. acs.org Cu(II), on the other hand, caused a colorimetric change and imine hydrolysis in the presence of water. acs.org
While not directly this compound derivatives, studies on pyrene derivatives, structurally related polycyclic aromatic hydrocarbons, also highlight the potential for sensing metal ions like Hg²⁺ and Pb²⁺ through mechanisms involving excimer formation and CHEF. mdpi.com
Aggregation-Induced Emission Enhancement (AIEE)
Aggregation-induced emission enhancement (AIEE) is a phenomenon where molecules that are weakly or non-emissive in dilute solutions become highly fluorescent in the aggregated state. This is often attributed to the restriction of intramolecular rotation (RIR) or vibration in the aggregated state, which inhibits non-radiative decay pathways. The chemosensor ANB, an anthracene-based derivative, has been shown to exhibit a novel aggregation-induced enhanced emission phenomenon, where the aggregate hydrosol of ANB displays enhanced emission intensity. researchgate.net This property is particularly valuable for developing solid-state fluorescent materials and probes that work in high concentrations or aggregated states. AIE has created significant interest in designing and developing chemical analogs displaying such spectral behavior, which are closely associated with practical usage. rsc.org
Response and Recovery Times of Sensors
The utility of a chemosensor in practical applications is significantly influenced by its response and recovery times. These parameters indicate how quickly the sensor can detect the presence of an analyte and how quickly it can return to its original state after the analyte is removed, allowing for reversible sensing and repeated use. For a pyrrol-anthracene-9,10-dione (PAD) sensor, the humidity response time (TRes) and recovery time (TRec) were measured to be 5 and 7 seconds, respectively. researchgate.net For light sensing, the TRes and TRec values for the same PAD sensor were found to be 3.8 and 2.6 seconds, respectively. researchgate.net These values were reported as being shorter and better compared to previously reported similar small molecular based sensors. researchgate.net An anthracene-based optode membrane for uranyl ion detection demonstrated a relatively fast response time of less than three minutes. rsc.org
Humidity, Temperature, and Light Sensing Applications
Beyond metal ions, anthracene derivatives can be designed to sense various environmental factors. A small molecular semiconductor, 2-(1H-pyrrol-1-yl)-anthracene-9,10-dione (PAD), has been synthesized and investigated for its potential applications in humidity, temperature, and light sensors. researchgate.net The fabricated Ag/PAD/Ag sensor was found to be active in sensing humidity, temperature, and illumination over broad ranges: from 15–93% relative humidity, 293–382 K, and 1500–20,000 lx, respectively. researchgate.net The sensing properties were studied by measuring variations in capacitance and capacitive reactance of the device upon changing these environmental parameters. researchgate.net The sensitivity of organic field-effect transistors (OFETs), which can incorporate organic semiconductors like anthracene derivatives, to ambient conditions such as temperature, light, and relative humidity is also recognized. rsc.org
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are essential for various photonic applications, including optical switching, optical limiting, and data storage. Organic molecules with extended π-conjugated systems, such as anthracene derivatives, are promising candidates for NLO materials due to their large optical nonlinearities and fast response times. Anthracene and its derivatives have applications in luminescent chemosensors and switches, and their optical nonlinearity due to the delocalized π-electron system has been reported. plos.org
Third-Order NLO Properties and Optical Limiting
Third-order NLO properties are characterized by parameters such as the third-order nonlinear susceptibility (χ³) and the nonlinear refractive index (n₂). Optical limiting is a phenomenon where the transmission of a material decreases with increasing incident light intensity, protecting sensitive optical components from intense laser pulses.
Anthracene-based chalcone (B49325) derivatives have attracted significant attention for their NLO and optical limiting (OL) properties. a-z.luresearchgate.net These molecules typically feature electron donor and acceptor groups linked by a π-conjugated bridge, with the anthracene moiety forming part of this bridge. nih.gov The intramolecular charge transfer (ICT) from the donor to the acceptor group via the anthracene chromophore plays a crucial role in the nonlinear absorption. nih.gov The strong donor-acceptor conjugated interaction improves the push-pull functionalization and enhances the third-order optical nonlinearity. nih.gov
The third-order NLO properties of an anthracene-based chalcone, (E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one (N-ANC), have been investigated using the Z-scan technique. a-z.luresearchgate.net Closed aperture Z-scan revealed a negative type of nonlinearity (self-defocusing) with a nonlinear refractive index (n₂) on the order of 10⁻⁸ cm²W⁻¹. a-z.luresearchgate.net Open aperture Z-scan showed strong two-photon absorption (TPA) with a TPA coefficient (β) on the order of 10⁻⁵ cmW⁻¹. a-z.luresearchgate.net The optical limiting nature based on TPA was also performed, and N-ANC exhibited good limiting characteristics due to its strong reverse saturable absorption (RSA) response, making it a promising material for NLO devices. a-z.luresearchgate.net
Studies on other anthracene derivatives, such as anthracenyl chalcones with different π-bridge lengths, have also demonstrated reverse saturable absorption resulting from two-photon absorption induced excited-state absorption (TPA-ESA). researchgate.net The third-order nonlinear susceptibility values obtained for some anthracene chalcone derivatives have been reported to be considerably large (on the order of 10⁻³ esu), indicating their significant NLO responses. researchgate.net Optical limiting investigations have shown strong limiting behavior with action beginning at relatively low intensities. researchgate.net These findings suggest that anthracene derivatives are potential candidates for applications in laser photonics, including optical limiters and all-optical switches. researchgate.net
Data Table: Selected Sensing and NLO Properties of Anthracene Derivatives
| Derivative | Application Area | Analyte/Property Measured | Key Finding | Reference |
| 3-(Anthracen-2-yliminomethyl)-benzene-1,2-diol (ANB) | Fluorescent Chemosensor | Sensing of Al³⁺ ions | ~27-fold fluorescence enhancement, LOD: 0.391 µM, Binding Ratio: 2:1 (ANB:Al³⁺) | researchgate.net |
| Anthracenone–quinoline imine derivative | Fluorescent Chemosensor | Sensing of Zn(II) and Cu(II) ions | Distinct mechanisms: tautomerization for Zn(II), hydrolysis for Cu(II) | acs.org |
| Pyrrol-anthracene-9,10-dione (PAD) | Humidity, Temperature, Light Sensor | Response/Recovery Times for Humidity, Light | Humidity: TRes 5s, TRec 7s; Light: TRes 3.8s, TRec 2.6s | researchgate.net |
| Anthracene-based optode membrane | Fluorescent Chemosensor | Response Time for Uranyl ion detection | < 3 minutes | rsc.org |
| (E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one (N-ANC) | Nonlinear Optical Material | Third-Order NLO (n₂, β, χ³) and Optical Limiting | n₂ ~ 10⁻⁸ cm²W⁻¹, β ~ 10⁻⁵ cmW⁻¹, Good optical limiting via RSA/TPA | a-z.luresearchgate.net |
| Anthracene Chalcone Derivatives | Nonlinear Optical Material | Third-Order NLO (χ³) and Optical Limiting | χ³ ~ 10⁻³ esu, Strong optical limiting behavior | researchgate.net |
Two-Photon Absorption (TPA)chemrxiv.org
Anthracene derivatives, including those structurally related to this compound, have demonstrated promising two-photon absorption (TPA) properties, making them candidates for various photonic applications. TPA is a third-order nonlinear optical process where two photons are simultaneously absorbed, exciting the molecule to a higher energy state. This process has a quadratic dependence on incident light intensity, allowing for spatially confined excitation.
Research has explored the TPA characteristics of various anthracene derivatives, investigating the impact of structural modifications such as the introduction of donor-acceptor substituents and the extension of π-conjugation length. Studies have shown that modifying the chemical structure can significantly influence the TPA cross-section (δ). For instance, extending the π-bridge in certain anthracene derivatives has been shown to increase the two-photon absorption coefficient. rsc.orgnih.gov
Specific anthracene derivatives have exhibited large two-photon cross sections in the range of 700–3940 GM at wavelengths between 780 and 960 nm. korea.ac.kr The introduction of donor and acceptor groups at the 9,10-positions of 2,6-bis(p-dihexylaminostyryl)anthracene derivatives has been shown to significantly increase TPA cross sections. korea.ac.kr
The photophysical mechanism underlying nonlinear absorption in these compounds can involve two-photon absorption-induced excited-state absorption (TPA-ESA). rsc.orgnih.govacs.org The efficiency of TPA can be enhanced by modulating the effective π-conjugated structure. acs.org
Table 1 provides examples of TPA cross-section values reported for selected anthracene derivatives.
| Compound Type | Structural Modification | Wavelength (nm) | TPA Cross-Section (GM) | Reference |
| 2,6-bis(p-dialkylaminostyryl)anthracene derivatives | Varied substituents at 9,10-positions | 780–960 | 740–3940 | korea.ac.kr |
| Anthracene derivative AN-1 | Shorter π-bridge | 600 | 182 GM | rsc.orgnih.gov |
| Anthracene derivative AN-2 | Extended π-bridge | 600 | 1420 GM | rsc.orgnih.gov |
| Anthracene-based chalcone (N-ANC) | (E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one | Not specified | β ~ 10⁻⁵ cmW⁻¹ | researchgate.neta-z.lu |
| Anthracene-centered cross-conjugated polymers | Tetradonor-containing, 2,6-diarylenevinylene/9,10-diaryleneethynylene motif | Not specified | 1520–2360 (per repeating unit) | rsc.org |
Note: TPA coefficient β is related to the TPA cross-section δ.
These findings suggest that appropriately designed this compound derivatives and related anthracene compounds hold potential for applications leveraging strong TPA, such as optical power limiting and 3D fluorescence imaging. korea.ac.krresearchgate.net
All-Optical Switching Applicationschemrxiv.org
The nonlinear optical properties of this compound derivatives, particularly their TPA characteristics, make them promising candidates for all-optical switching applications. All-optical switching involves using light to control the propagation of another light beam, a crucial technology for high-speed optical communication and data processing.
Materials exhibiting strong TPA and appropriate nonlinear refractive indices can function as all-optical switches. The ability to switch between states based on the intensity of incident light allows for the development of devices that can route or modulate optical signals without the need for conversion to electrical signals.
Research on anthracene-based chalcone derivatives, for example, has shown that their evaluated one-photon and two-photon figures of merit satisfy the conditions required for all-optical switching applications. researchgate.neta-z.lu These derivatives can exhibit a negative type of nonlinearity (self-defocusing) and strong reverse saturable absorption (RSA), which are characteristics beneficial for optical switching and limiting. researchgate.neta-z.lu
The development of all-optical switches based on organic materials with delocalized π-electrons, such as chalcone derivatives related to anthracene, has attracted significant interest due to their remarkable optical nonlinearities and ease of fabrication. researchgate.net The potential for ultrafast all-optical switching in various materials is being explored to overcome the limitations of electronic switching and enable faster computer processors and enhanced fiber optic communication. anl.govnih.gov
Scintillating Materials and Down-Converting Copolymersuni.lu
Anthracene, the parent compound of this compound, is a well-known organic scintillator. wikipedia.orgfishersci.sesdfine.com Scintillation is the property of a material to emit light when excited by ionizing radiation. This property makes anthracene and its derivatives useful in detectors for high-energy particles such as photons, electrons, and alpha particles. wikipedia.orgfishersci.se
Anthracene exhibits blue fluorescence with a peak typically between 400 and 500 nm under ultraviolet radiation. wikipedia.org This fluorescence characteristic is fundamental to its use as a scintillator. Plastics, such as polyvinyltoluene, can be doped with anthracene to create scintillators used in radiation therapy dosimetry. wikipedia.orgfishersci.se
Furthermore, anthracene-containing copolymers have been developed for use as down-converting materials. chemrxiv.orgresearchgate.netchemrxiv.org Down-conversion involves absorbing high-energy light (e.g., UV) and re-emitting lower-energy light. These copolymers can be utilized in applications requiring the conversion of light to a specific wavelength range.
In the context of optogenetics, anthracene-based down-converting copolymers have been explored to provide sufficient emission intensity from high-energy light to stimulate optogenetically-active neurons. chemrxiv.orgresearchgate.netchemrxiv.org An anthracene-modified methacrylate (B99206) has been synthesized and copolymerized with methyl methacrylate to produce glassy copolymers. chemrxiv.orgresearchgate.netchemrxiv.org The fluorescence properties of these copolymers in both solution and solid states are similar to pure anthracene and can overlap with the absorption spectrum of channelrhodopsin-2, a common optogenetic tool. chemrxiv.orgresearchgate.net While scintillation is observed in these copolymers, it can be weak compared to their fluorescence. chemrxiv.orgresearchgate.net The ability to modify the structure of aromatic organic molecules like anthracene derivatives makes them advantageous for tuning their properties for specific down-conversion applications. chemrxiv.org
| Material Type | Core Compound | Application Area(s) | Key Property(ies) | Reference |
| Anthracene (parent compound) | Anthracene | Scintillation detectors, UV tracers | Blue fluorescence under UV, light emission upon ionization | wikipedia.orgfishersci.se |
| Anthracene-containing copolymers | Anthracene | Down-converting materials, Optogenetics | Fluorescence upon high-energy light absorption, potential scintillation | chemrxiv.orgresearchgate.netchemrxiv.org |
| Anthracene-modified methacrylate copolymers | Anthracene | Down-converting for optogenetics | Fluorescence overlapping with channelrhodopsin-2 absorption | chemrxiv.orgresearchgate.net |
These applications highlight the importance of this compound derivatives and related anthracene compounds in developing materials with tailored optical properties for diverse technological fields.
Biological and Environmental Implications of Anthracen 2 Ol Derivatives
Environmental Occurrence and Formation Pathways of Hydroxylated PAHs
Hydroxylated PAHs (OH-PAHs), including anthracen-2-ol, are found widely in the environment. Their presence is primarily linked to both anthropogenic activities and natural processes. acs.org
Incomplete Combustion Products
A significant source of PAHs and their derivatives, such as OH-PAHs, is the incomplete combustion of organic materials. acs.orgairies.or.jpresearchgate.net This includes the burning of fossil fuels, industrial processes, and the combustion of biomass like wood and vegetation. acs.orgairies.or.jpresearchgate.netontosight.aieuropa.eu These processes release PAHs into the atmosphere, where they can exist in both gaseous and particle phases. airies.or.jpresearchgate.net Further atmospheric reactions, including oxidation by radicals and photochemical processes, can transform parent PAHs into oxygenated and hydroxylated derivatives. airies.or.jpresearchgate.netencyclopedia.pub
Metabolic Processes in Organisms
Hydroxylated PAHs can also be formed within organisms through metabolic processes. When organisms are exposed to PAHs, enzymatic hydroxylation, primarily catalyzed by cytochrome P450 enzymes, can introduce hydroxyl groups onto the PAH ring system, leading to the formation of OH-PAHs. mdpi.comontosight.ai These metabolic transformations are part of the organism's attempt to increase the water solubility of hydrophobic PAHs, facilitating their excretion. mdpi.com
Biodegradation and Environmental Fate
The environmental fate of this compound and other hydroxylated PAHs involves various processes, including biodegradation, which is a crucial mechanism for their removal from contaminated ecosystems. mdpi.comresearchgate.net
Microbial Degradation by Fungi and Bacteria
Microorganisms, including both bacteria and fungi, play a significant role in the biodegradation of PAHs and their hydroxylated derivatives. ontosight.airesearchgate.netmdpi.com Various bacterial strains have been identified that can transform, degrade, and even utilize PAHs as a source of carbon and energy. researchgate.netmdpi.compjoes.com Fungi, particularly white-rot fungi, are also known for their ability to degrade PAHs, sometimes more effectively than bacteria, especially for higher molecular weight compounds. scielo.org.mxoup.comresearchgate.netmdpi.com
The initial steps in the aerobic microbial degradation of PAHs often involve the hydroxylation of the aromatic ring catalyzed by dioxygenase enzymes, leading to the formation of dihydrodiols. mdpi.comresearchgate.netmdpi.comfrontiersin.org These intermediates can then undergo further enzymatic transformations, including ring cleavage. researchgate.netmdpi.comfrontiersin.org
Studies have investigated the degradation of anthracene (B1667546) by various fungi and bacteria. For example, Mycobacterium species have been shown to degrade anthracene, with initial reactions catalyzed by dioxygenases producing cis-1,2-dihydrodiols. oup.comnih.gov Fungi like Penicillium simplicissimum, Phanerochaete chrysosporium, and Irpex lacteus have also demonstrated the ability to degrade anthracene in solid-phase cultures. nih.gov
Here is a table summarizing some research findings on fungal degradation of anthracene:
| Fungal Species | Initial Anthracene Concentration | Incubation Time | Anthracene Degradation | Reference |
| Penicillium simplicissimum | 100 µM | 61 days | ~86% | nih.gov |
| Phanerochaete chrysosporium | 100 µM | 61 days | ~40% | nih.gov |
| Irpex lacteus | 100 µM | 61 days | ~38% | nih.gov |
| Trametes versicolor v21te | 400 mg/L | 28 days | 64% | researchgate.net |
| Trametes versicolor v22da | 400 mg/L | 28 days | 52% | researchgate.net |
| Trametes hirsuta | 400 mg/L | 28 days | 34% | researchgate.net |
| Oxyporus sp. | 400 mg/L | 28 days | 20% | researchgate.net |
Formation of Metabolites (e.g., 10-hydroxyanthracene-2-carboxylic acid)
During microbial degradation, PAHs and their hydroxylated derivatives are transformed into various metabolites. For instance, in the degradation of anthracene, a hydroxylated product like anthracen-9-ol (B1215400) can be generated, which may undergo further transformations such as carboxylation to form derivatives like 10-hydroxyanthracene-2-carboxylic acid. mdpi.com Other metabolites, such as anthraquinone (B42736), can also be formed during the degradation process. oup.commdpi.com
Biological Activity and Toxicity Research
Research into the biological activity and toxicity of PAHs and their hydroxylated derivatives is ongoing. While the provided information focuses on this compound and its derivatives, much of the research available pertains to PAHs and OH-PAHs more broadly.
Studies on PAHs and their derivatives, including OH-PAHs, have indicated potential biological activities. ontosight.aiontosight.ai Hydroxylated metabolites can serve as biomarkers for PAH exposure. ontosight.aicdc.gov The biological significance of OH-PAHs lies in their ability to interact with biological macromolecules, such as DNA and proteins. ontosight.ai
Research suggests that some PAH derivatives, including hydroxylated forms, may exhibit various toxic activities. ontosight.aijst.go.jp Studies have evaluated the toxicity of PAH derivatives using in vitro bioassays, examining activities such as aryl hydrocarbon receptor (AhR) binding and effects on thyroid hormone-related endpoints. jst.go.jp Some PAH quinones and hydroxides have shown strong binding activity to transthyretin (TTR), a protein involved in thyroid hormone transport. jst.go.jp
While some reports have considered anthracene itself as non-carcinogenic, it has shown toxic responses in aquatic systems. scielo.org.mxnih.gov However, there are indications that anthracene and related compounds may exhibit potential genotoxic effects. nih.gov Studies on anthracene in neuronal cells have suggested potential neurotoxic effects involving oxidative stress. nih.gov
It is important to note that the toxicity of PAH derivatives can be influenced by their structure, and further research is needed to fully understand the toxicity mechanisms of these compounds. jst.go.jp
Interactions with Cellular Components and Biological Pathways
Anthracene-based compounds, including derivatives, are known to interact with various cellular components. ontosight.aijppres.com Their lipophilicity, influenced by the presence of functional groups, plays a role in their distribution and interactions within biological systems. ontosight.ai Studies on PAHs, including derivatives like 7-Methylbenzo(a)this compound, suggest that their biological activity is linked to their ability to interact with DNA and other cellular components, potentially leading to harmful effects. ontosight.ai Anthracene derivatives have been explored for their ability to inhibit several protein targets, including DNA-related enzymes, diversifying their activity against various malignant tumors. jppres.com Some studies have investigated the interaction of anthracene and its oxidative derivatives with human serum albumin, noting that the type of substituent significantly influences binding affinity. researchgate.net
DNA Binding and Cleavage Studies
DNA is a crucial biological target for many therapeutic agents, and the interaction of compounds with DNA can lead to various biological effects. researchgate.net Anthracene derivatives are a class of compounds known for their ability to interact with DNA. jppres.comresearchgate.netacs.orgoup.com This interaction can occur through different modes, including intercalation, groove binding, and electrostatic binding. researchgate.netoup.com Intercalation involves the insertion of planar aromatic rings between DNA base pairs, a characteristic of many antitumor anthracene derivatives. jppres.comresearchgate.netacs.orgspandidos-publications.com
Studies have investigated the DNA binding properties of various anthracene derivatives, including Schiff base ligands with anthracene units and their metal complexes. researchgate.netsemanticscholar.org For instance, new anthracene-based Schiff base ligands and their Cu(II) complexes have been explored for their interaction with calf thymus DNA (CT-DNA) using techniques like absorption, cyclic voltammetry, and CD spectral studies. researchgate.net These studies have determined DNA binding constants, indicating the affinity of the compounds for DNA. researchgate.net Some anthracene derivatives have shown high binding constant values, suggesting avid binding to DNA. researchgate.net The mode of binding can be influenced by the structure of the derivative; for example, bulky anthracene units may sterically inhibit intercalation, leading to groove binding or electrostatic interactions. researchgate.net
DNA cleavage studies assess the ability of a compound to break the phosphodiester backbone of DNA. Some anthracene derivatives, particularly in the presence of metal ions or reactive oxygen species (ROS), have been shown to induce DNA scission. researchgate.netmdpi.com For example, a Cu(II) complex of an anthracene-based Schiff base ligand was found to hardly cleave supercoiled pUC18 plasmid DNA in the presence of hydrogen peroxide, suggesting a minor groove binding mode rather than intercalation which is often associated with more significant cleavage. researchgate.net
The binding interaction between polycyclic aromatic compounds and DNA has also been studied using fluorescence displacement methods, which can provide insights into binding modes and affinities. oup.com These studies highlight the effect of side chains on the binding properties of anthracene derivatives to DNA. oup.com
Genotoxicity and Mutagenicity Assessments
Genotoxicity refers to the ability of a chemical substance to damage genetic information within a cell, while mutagenicity is a specific type of genotoxicity that results in heritable changes to the DNA sequence. Polycyclic aromatic hydrocarbons (PAHs), including some anthracene derivatives, are known for their potential genotoxic and mutagenic properties. ontosight.aiontosight.ai
Studies on PAH derivatives, such as 7-Methylbenzo(a)this compound, have indicated that these compounds can exhibit genotoxic and mutagenic effects. ontosight.ai The biological activity of these derivatives is likely influenced by their interaction with DNA and other cellular components, potentially leading to DNA damage. ontosight.aiontosight.ai The metabolism of PAHs within organisms can produce reactive intermediates that may cause DNA damage. ontosight.ai
While anthracene itself has shown consistently negative findings in numerous genotoxicity tests, certain substituted anthracene derivatives have demonstrated mutagenic effects. wikipedia.orgrsc.org For example, 9-chloroanthracene, a chloro-substituted anthracene derivative, has been shown to exhibit strong direct mutagenic effects and has been detected in atmospheric monitoring. rsc.org The formation of derivatives like 1-nitroanthracen-2-one and 1-nitrothis compound can occur through atmospheric processes involving reactions of chloro-substituted anthracene. rsc.org
Assessing the genotoxicity of anthracene and its derivatives in environmental organisms is also important. Studies using the comet assay have been conducted to evaluate DNA damage in fish exposed to anthracene. researchgate.net
Antiproliferative Effects on Cancer Cell Lines
Anthracene derivatives have been investigated for their potential antiproliferative effects on various cancer cell lines. sigmaaldrich.comspandidos-publications.commdpi.comresearchgate.netresearchgate.netnih.gov Many anthracene-based compounds, including anthraquinones (which are structurally related to this compound derivatives through oxidation), are known for their anticancer activity and are used as chemotherapeutic agents. jppres.comspandidos-publications.commdpi.comresearchgate.net Their ability to intercalate with DNA and inhibit enzymes like topoisomerase II is considered a key mechanism for their cytotoxic effects. jppres.comspandidos-publications.commdpi.com
Studies have evaluated the in vitro cytotoxicity of various anthracene derivatives against a panel of human and mouse cancer cell lines, including liver, colon, and cervical cancer cells. spandidos-publications.comnih.gov Some derivatives have shown significant activity in reducing the viability of transformed cell lines, in some cases by inducing apoptosis. spandidos-publications.commdpi.comresearchgate.net
Specific examples of anthracene derivatives exhibiting antiproliferative activity include certain (E)-9-(2-nitrovinyl)anthracene compounds, which have demonstrated potent effects in chronic lymphocytic leukaemia (CLL) and Burkitt's lymphoma (BL) cell lines. mdpi.com Structure-activity relationship studies have suggested that substituents on the anthracene core can influence the level of antiproliferative activity. mdpi.com
Anthraquinone derivatives have also shown potent anti-proliferative activities against various human cancer cell lines, with some compounds demonstrating selective toxicity towards cancer cells over normal cells. researchgate.net The mechanism of action for some of these derivatives involves the induction of reactive oxygen species (ROS)-mediated pathways leading to apoptosis. mdpi.comresearchgate.net
Data on the half-maximal inhibitory concentration (IC₅₀) values provides a measure of the potency of these compounds against cancer cell lines. For example, selected (E)-9-(2-nitrovinyl)anthracenes showed IC₅₀ values in the low micromolar range in CLL cell lines, demonstrating greater potency than some standard treatments like fludarabine. mdpi.com
Table 1: Antiproliferative Activity of Selected (E)-9-(2-nitrovinyl)anthracene Compounds mdpi.com
| Compound | HG-3 Cell Line IC₅₀ (µM) | PGA-1 Cell Line IC₅₀ (µM) |
|---|---|---|
| 19a | 3.85 | 9.10 |
| 19g | 0.17 | 1.29 |
| 19i | - | - |
| 19l | - | 1.30 |
| 19m | 0.70 | 9.10 |
| Fludarabine (Control) | 5-40 | 4-25 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
Another study highlighted the antiproliferative activity of Schiff base derivatives with anthracene units against the MCF-7 human breast cancer cell line, with some compounds showing high activity. nih.gov
Antioxidant and Antibacterial Activities
Some anthracene derivatives have been investigated for their antioxidant and antibacterial properties. semanticscholar.orgnih.govresearchgate.netanalis.com.myacs.org Antioxidant activity involves the ability to neutralize reactive oxygen species (ROS) and protect against oxidative stress. mdpi.comlpnu.ua Metal chelating ability is one mechanism by which compounds can exert antioxidant effects by stabilizing transition metals that catalyze free radical formation. semanticscholar.orgmdpi.comresearchgate.net
Studies on anthracene-based Schiff base derivatives have evaluated their antioxidant capacity through methods like DPPH radical scavenging and metal chelating assays. semanticscholar.orgresearchgate.net Some of these derivatives have shown promising free radical scavenging activity and metal chelating abilities, although their activity may vary depending on the specific structure and concentration. semanticscholar.orgresearchgate.net For example, in one study, an anthracene-based Schiff base derivative (compound A6) showed notable DPPH radical scavenging activity. semanticscholar.orgresearchgate.net
Regarding antibacterial activity, anthracene and its derivatives have shown effects against various bacteria. semanticscholar.orgnih.govuobaghdad.edu.iqresearchgate.net The growth inhibitory activity can vary depending on the chemical structure, dose, and bacterial strain. researchgate.net Studies have demonstrated the antibacterial potential of nitrogen-containing anthraquinone derivatives and Schiff base derivatives with anthracene units against both Gram-positive and Gram-negative bacteria. semanticscholar.orgnih.govuobaghdad.edu.iq Some compounds have exhibited significant growth inhibition zones against tested microorganisms. semanticscholar.orguobaghdad.edu.iq For instance, certain Schiff base derivatives with anthracene units showed activity against bacteria like Bacillus cereus and E. coli. nih.gov
Table 2: Antibacterial Activity of Selected Anthracene-based Schiff Base Derivatives (Inhibition Zone in mm) semanticscholar.org
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|---|
| A6 | 14 | 16 | 12 | 10 |
| P3 | 10 | 11 | 9 | 8 |
| P6 | 8 | 9 | 7 | 6 |
| Tetracycline (Positive Control) | 25 | 28 | 24 | 22 |
Potential Applications in Photodynamic Therapy (PDT)
Photodynamic Therapy (PDT) is a therapeutic approach that uses a photosensitizer compound, light, and oxygen to generate reactive oxygen species (ROS) that kill cells. Anthracene derivatives, with their photophysical properties, have potential as photosensitizers in PDT. While direct information on this compound specifically in PDT is limited in the search results, the broader class of anthracene compounds is relevant.
Anthracene and its derivatives are known to be photoactive, meaning they can absorb light and undergo photochemical reactions. This property is fundamental to their potential use in PDT. Research into novel anthracene derivatives has explored their potential as protein photocleavers, a process that can be initiated by light. researchgate.net The generation of ROS, which is central to PDT, can be induced by certain quinone structures, including some anthraquinones, through reactions with biological electron donors. mdpi.com This suggests a potential pathway for anthracene derivatives to act as photosensitizers, where light absorption leads to the generation of ROS and subsequent cellular damage.
Further research is needed to specifically evaluate the photosensitizing properties of this compound derivatives and their efficacy in PDT applications.
Interactions with Cellular Components and Biological Pathways
Derivatives of this compound, as part of the broader class of anthracene-based compounds, engage in interactions with various cellular components. ontosight.aijppres.com The lipophilicity of these compounds, which is influenced by the nature and position of substituents, plays a crucial role in their distribution within biological systems and their subsequent interactions. ontosight.ai Research on PAHs, including derivatives like 7-Methylbenzo(a)this compound, suggests a correlation between their biological activity and their capacity to interact with DNA and other intracellular elements, potentially leading to adverse health effects. ontosight.ai Anthracene derivatives have demonstrated the ability to modulate the activity of several protein targets, including enzymes involved in DNA processing, thereby broadening their potential applications against various malignancies. jppres.com Studies investigating the interaction between anthracene and its oxidized forms with human serum albumin have indicated that the specific type of substituent significantly impacts the binding affinity. researchgate.net
DNA Binding and Cleavage Studies
DNA serves as a critical biological target for numerous therapeutic agents, and the interaction of compounds with DNA can elicit a range of biological responses. researchgate.net Anthracene derivatives are recognized for their propensity to interact with DNA. jppres.comresearchgate.netacs.orgoup.com These interactions can manifest through different mechanisms, including intercalation (insertion between DNA base pairs), groove binding (fitting into the minor or major groove of the DNA helix), and electrostatic interactions. researchgate.netoup.com Intercalation, a characteristic mode of binding for many antitumor anthracene derivatives, involves the stacking of the compound's planar aromatic rings with the DNA base pairs. jppres.comresearchgate.netacs.orgspandidos-publications.com
Research has explored the DNA binding characteristics of various anthracene derivatives, including Schiff base ligands incorporating anthracene units and their corresponding metal complexes. researchgate.netsemanticscholar.org For example, novel anthracene-based Schiff base ligands and their copper(II) complexes have been studied for their interactions with calf thymus DNA (CT-DNA) using techniques such as absorption spectroscopy, cyclic voltammetry, and circular dichroism (CD) spectroscopy. researchgate.net These investigations have allowed for the determination of DNA binding constants, providing a quantitative measure of the compounds' affinity for DNA. researchgate.net Certain anthracene derivatives have exhibited high binding constants, indicative of strong interactions with DNA. researchgate.net The specific mode of binding can be influenced by the derivative's structure; for instance, bulky anthracene moieties may sterically hinder intercalation, favoring groove binding or electrostatic associations. researchgate.net
DNA cleavage studies assess a compound's ability to induce breaks in the DNA backbone. Some anthracene derivatives, particularly in the presence of metal ions or reactive oxygen species (ROS), have been shown to cause DNA scission. researchgate.netmdpi.com For example, a copper(II) complex derived from an anthracene-based Schiff base ligand demonstrated limited cleavage of supercoiled pUC18 plasmid DNA in the presence of hydrogen peroxide, suggesting a minor groove binding mode rather than the more potent cleavage often associated with intercalation. researchgate.net
Fluorescence displacement methods have also been employed to study the binding interactions between polycyclic aromatic compounds and DNA, offering insights into their binding modes and affinities. oup.com These studies underscore the impact of side chains on the DNA binding properties of anthracene derivatives. oup.com
Genotoxicity and Mutagenicity Assessments
Genotoxicity refers to the capacity of a chemical substance to inflict damage upon the genetic material within a cell, while mutagenicity is a specific form of genotoxicity leading to heritable alterations in the DNA sequence. Polycyclic aromatic hydrocarbons (PAHs), including certain anthracene derivatives, are recognized for their potential genotoxic and mutagenic effects. ontosight.aiontosight.ai
Studies involving PAH derivatives, such as 7-Methylbenzo(a)this compound, have indicated that these compounds can exhibit genotoxic and mutagenic properties. ontosight.ai The biological activity of these derivatives is likely mediated through their interactions with DNA and other cellular components, potentially resulting in DNA damage. ontosight.aiontosight.ai The metabolic processing of PAHs within organisms can generate reactive intermediates capable of causing DNA damage. ontosight.ai
While anthracene itself has consistently shown negative results in numerous genotoxicity assays, some substituted anthracene derivatives have demonstrated mutagenic effects. wikipedia.orgrsc.org For instance, 9-chloroanthracene, a chlorinated anthracene derivative, has been reported to exhibit potent direct mutagenic effects and has been detected in atmospheric samples. rsc.org The formation of derivatives like 1-nitroanthracen-2-one and 1-nitrothis compound can occur through atmospheric reactions involving chlorinated anthracene. rsc.org
Evaluating the genotoxicity of anthracene and its derivatives in environmental organisms is also a critical area of research. Studies utilizing the comet assay have been conducted to assess DNA damage in fish exposed to anthracene. researchgate.net
Antiproliferative Effects on Cancer Cell Lines
Anthracene derivatives have been explored for their potential to inhibit the proliferation of various cancer cell lines. sigmaaldrich.comspandidos-publications.commdpi.comresearchgate.netresearchgate.netnih.gov Many compounds based on the anthracene scaffold, including anthraquinones (structurally related to oxidized this compound derivatives), are known for their anticancer properties and are utilized as chemotherapeutic agents. jppres.comspandidos-publications.commdpi.comresearchgate.net Their ability to intercalate with DNA and inhibit enzymes like topoisomerase II is considered a primary mechanism underlying their cytotoxic effects. jppres.comspandidos-publications.commdpi.com
Studies have assessed the in vitro cytotoxicity of various anthracene derivatives against a range of human and mouse cancer cell lines, including those from liver, colon, and cervical cancers. spandidos-publications.comnih.gov Some derivatives have demonstrated significant efficacy in reducing the viability of transformed cell lines, in some cases by inducing apoptosis. spandidos-publications.commdpi.comresearchgate.net
Specific examples of anthracene derivatives exhibiting antiproliferative activity include certain (E)-9-(2-nitrovinyl)anthracene compounds, which have shown potent effects in chronic lymphocytic leukaemia (CLL) and Burkitt's lymphoma (BL) cell lines. mdpi.com Investigations into structure-activity relationships have suggested that substituents on the anthracene core can influence the level of antiproliferative activity. mdpi.com
Anthraquinone derivatives have also displayed potent anti-proliferative activities against various human cancer cell lines, with some compounds exhibiting selective toxicity towards cancer cells compared to normal cells. researchgate.net The mechanism of action for some of these derivatives involves the induction of reactive oxygen species (ROS)-mediated pathways that trigger apoptosis. mdpi.comresearchgate.net
Data on half-maximal inhibitory concentration (IC₅₀) values provides a measure of the potency of these compounds against cancer cell lines. For instance, selected (E)-9-(2-nitrovinyl)anthracenes showed IC₅₀ values in the low micromolar range in CLL cell lines, indicating higher potency than some standard treatments like fludarabine. mdpi.com
Table 1: Antiproliferative Activity of Selected (E)-9-(2-nitrovinyl)anthracene Compounds mdpi.com
| Compound | HG-3 Cell Line IC₅₀ (µM) | PGA-1 Cell Line IC₅₀ (µM) |
|---|---|---|
| 19a | 3.85 | 9.10 |
| 19g | 0.17 | 1.29 |
| 19i | - | - |
| 19l | - | 1.30 |
| 19m | 0.70 | 9.10 |
| Fludarabine (Control) | 5-40 | 4-25 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency. Dashes indicate data not available in the provided context.
Another study highlighted the antiproliferative activity of Schiff base derivatives incorporating anthracene units against the MCF-7 human breast cancer cell line, with some compounds exhibiting high activity. nih.gov
Antioxidant and Antibacterial Activities
Some anthracene derivatives have been investigated for their potential antioxidant and antibacterial properties. semanticscholar.orgnih.govresearchgate.netanalis.com.myacs.org Antioxidant activity is related to the ability to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. mdpi.comlpnu.ua Metal chelating capacity is one mechanism by which compounds can exert antioxidant effects by stabilizing transition metals that catalyze the formation of free radicals. semanticscholar.orgmdpi.comresearchgate.net
Studies on anthracene-based Schiff base derivatives have evaluated their antioxidant potential using methods such as DPPH radical scavenging and metal chelating assays. semanticscholar.orgresearchgate.net Some of these derivatives have demonstrated promising free radical scavenging activity and metal chelating abilities, although their effectiveness can vary depending on the specific structure and concentration. semanticscholar.orgresearchgate.net For example, in one study, an anthracene-based Schiff base derivative (compound A6) showed notable DPPH radical scavenging activity. semanticscholar.orgresearchgate.net
Regarding antibacterial activity, anthracene and its derivatives have shown effects against various bacterial species. semanticscholar.orgnih.govuobaghdad.edu.iqresearchgate.net The extent of growth inhibition can differ based on the chemical structure, dosage, and the specific bacterial strain tested. researchgate.net Studies have demonstrated the antibacterial potential of nitrogen-containing anthraquinone derivatives and Schiff base derivatives incorporating anthracene units against both Gram-positive and Gram-negative bacteria. semanticscholar.orgnih.govuobaghdad.edu.iq Some compounds have exhibited significant zones of growth inhibition against tested microorganisms. semanticscholar.orguobaghdad.edu.iq For instance, certain Schiff base derivatives with anthracene units showed activity against bacteria such as Bacillus cereus and E. coli. nih.gov
Table 2: Antibacterial Activity of Selected Anthracene-based Schiff Base Derivatives (Inhibition Zone in mm) semanticscholar.org
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|---|
| A6 | 14 | 16 | 12 | 10 |
| P3 | 10 | 11 | 9 | 8 |
| P6 | 8 | 9 | 7 | 6 |
| Tetracycline (Positive Control) | 25 | 28 | 24 | 22 |
Potential Applications in Photodynamic Therapy (PDT)
Photodynamic Therapy (PDT) is a therapeutic modality that utilizes a photosensitizer compound, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that are toxic to cells. Anthracene derivatives, owing to their photophysical characteristics, hold potential as photosensitizers in PDT. While the provided search results contain limited direct information on the use of this compound specifically in PDT, the broader class of anthracene compounds is relevant in this context.
Anthracene and its derivatives are known to be photoactive, meaning they can absorb light energy and undergo subsequent photochemical reactions. This property is fundamental to their potential utility in PDT. Research into novel anthracene derivatives has explored their potential as protein photocleavers, a process that can be initiated by light exposure. researchgate.net The generation of ROS, a central mechanism in PDT, can be induced by certain quinone structures, including some anthraquinones, through reactions involving biological electron donors. mdpi.com This suggests a plausible pathway by which anthracene derivatives could function as photosensitizers, where light absorption leads to the production of ROS and consequent cellular damage.
Further dedicated research is necessary to specifically evaluate the photosensitizing properties of this compound derivatives and their efficacy in PDT applications.
Metabolism of this compound and Related Compounds
The metabolism of polycyclic aromatic hydrocarbons (PAHs), including anthracene derivatives like this compound, is a critical process influencing their persistence, toxicity, and biological effects. PAHs are generally not highly reactive and require metabolic activation by xenobiotic-metabolizing enzymes to form reactive metabolites capable of interacting with cellular components such as DNA. nih.govontosight.airesearchgate.net This biotransformation typically involves Phase I and Phase II enzymes. researchgate.net
While specific detailed studies on the metabolism of this compound are not extensively documented in the provided search results, the metabolism of related PAHs, such as anthracene and benz[a]anthracene derivatives, provides a strong basis for understanding the potential metabolic fate of this compound. Anthracene itself is metabolized in both mammals and bacteria. nih.govrsc.org In rats, anthracene metabolites found in urine include conjugates of trans-1,2-dihydroanthracene-1,2-diol and 1,2-dihydroxyanthracene. nih.gov Rats also metabolize anthracene into trans-9,10-dihydroanthracene-9,10-diol, which can give rise to anthrone (B1665570) and several hydroxylated metabolites. nih.gov In vitro studies with rat liver microsomes primarily form trans-1,2-dihydroxy-1,2-dihydroanthracene from anthracene. nih.gov
The metabolism of PAHs often involves the introduction of hydroxyl groups (Phase I) followed by conjugation with molecules like glutathione, sulfate, or glucuronide (Phase II) to facilitate excretion. researchgate.netbiochemia-medica.com However, some reactive intermediates formed during Phase I metabolism can interact with DNA and other cellular components, leading to toxic effects. researchgate.net
Enzymatic Oxidation (e.g., Cytochrome P450 Monooxygenases)
Enzymatic oxidation is a central process in the Phase I metabolism of PAHs and their derivatives. Cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP1 family (e.g., CYP1A1 and CYP1B1), play a crucial role in the metabolic activation of PAHs. nih.govresearchgate.netbiochemia-medica.comnih.govscbt.com These enzymes catalyze the conversion of PAHs to epoxide intermediates. nih.govnih.gov CYP1A1 is regarded as a major Phase I enzyme involved in metabolizing carcinogens. researchgate.net CYP1A1 and CYP1B1 expression is induced by PAHs through the aryl hydrocarbon receptor (AhR). nih.govresearchgate.netbiochemia-medica.comnih.govscbt.com
While direct evidence for the enzymatic oxidation of this compound by specific CYP enzymes is not provided, studies on related compounds offer insights. For instance, methyl-hydroxylated metabolites of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), such as 7-hydroxymethyl-12-methylbenz[a]anthracene, are substrates for sulfotransferase bioactivation in human liver cytosols, predominantly catalyzed by dehydroepiandrosterone (B1670201) (DHEA)-steroid sulfotransferase, not phenol (B47542) sulfotransferases. oup.com This highlights that different enzymes can be involved in the metabolism of hydroxylated PAH derivatives.
Microbial metabolism of PAHs also involves enzymatic oxidation. For example, Pseudomonas sp. NGK1 degrades anthracene through intermediates like 1,2-dihydroxyanthracene, involving enzymes such as anthracene dioxygenase. msk.or.kr Microbial degradation of benz[a]anthracene by Sphingobium strain KK22 involves hydroxylation, suggesting analogous enzymatic hydroxylation pathways for related structures like this compound. vulcanchem.com
Formation of Reactive Intermediates
The enzymatic oxidation of PAHs, often catalyzed by CYP enzymes, can lead to the formation of highly reactive intermediates. nih.govontosight.airesearchgate.netnih.gov These intermediates are capable of attacking cellular DNA, potentially initiating carcinogenic processes. ontosight.ainih.gov Epoxide intermediates are key reactive metabolites formed by CYP enzymes. nih.govnih.gov These epoxides can then be converted with the aid of epoxide hydrolase to dihydrodiols, which can be further metabolized to form highly reactive diol-epoxides, considered ultimate carcinogens for many PAHs. nih.govnih.gov
Reactive oxygen species (ROS) may also be produced during the first phase of PAH metabolism involving CYP1 family enzymes and microsomal epoxide hydrolase. biochemia-medica.com These ROS can chemically bind to DNA, resulting in DNA adducts with varying structures and biological activities. biochemia-medica.com Lipids and proteins can also be affected by reactive PAH metabolites. biochemia-medica.com
The metabolism of PAHs like benz[a]anthracene, which shares a structural similarity with anthracene, involves enzymatic reactions that yield reactive intermediates capable of binding to DNA, leading to mutations. ontosight.ai Studies on 9-Fluoro-12-methylbenz(a)anthracene-3,4-diol, another PAH derivative, indicate that its metabolism by the cytochrome P450 system can lead to the formation of epoxides and diol epoxides known for their high reactivity and ability to bind to DNA. ontosight.ai
While the specific reactive intermediates formed from this compound metabolism are not detailed in the provided text, the general mechanisms of PAH metabolism suggest that it could undergo enzymatic oxidation to form epoxide or other reactive species. These intermediates would then have the potential to interact with biological macromolecules.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
Developing efficient and selective synthetic routes to anthracen-2-ol and its derivatives remains a focus of chemical research. Current methods for synthesizing substituted anthrols, including those at the 1,2-, 2,3-, and 2,6- positions, involve approaches such as building the anthracene (B1667546) core from benzene (B151609) derivatives or reducing corresponding anthraquinones. researchgate.net One reported one-pot synthesis involves the acid-mediated decarboxylative N–O bond cleavage of bridged benzoxazepine intermediates, generated from aryl nitrones and Morita–Baylis–Hillman adducts, yielding this compound among other 2-naphthol (B1666908) derivatives with good site selectivities. rsc.org Another method for preparing anthracen-2-yl substituted compounds, such as those linked to ortho-carborane, involves the reaction of 2-anthracenyl bromide with allyl zinc chloride/bromide, followed by Pd-catalyzed cross-coupling with iodo-ortho-carborane derivatives. mdpi.com Future research aims to develop novel synthetic pathways that are more efficient, environmentally friendly, and capable of producing specifically substituted this compound derivatives for targeted applications.
Exploration of New Structure-Property Relationships
Understanding the intricate relationship between the molecular structure of this compound and its physical and chemical properties is crucial for designing materials and compounds with tailored functionalities. Studies on related anthracene derivatives have investigated how modifications to the anthracene core and the introduction of different substituents influence optical, electrochemical, and thermal properties. nih.govplos.org For instance, the position and nature of substituents on the anthracene core can affect electron delocalization, energy levels (HOMO-LUMO gap), thermal stability, and even solid-state packing, which in turn impacts properties like fluorescence and charge transport. nih.govplos.orgacs.org Research utilizing techniques such as UV-Vis and photoluminescence spectroscopy, thermogravimetric analysis, and X-ray diffraction, alongside computational methods like Density Functional Theory (DFT), is instrumental in elucidating these relationships. nih.govplos.orgresearchgate.net Future work will continue to explore how the hydroxyl group in this compound and further functionalization influence its electronic structure, photophysical behavior, and reactivity, paving the way for the design of new materials with desired characteristics.
Integration into Advanced Functional Materials
Anthracene derivatives, including those with hydroxyl groups, are being integrated into advanced functional materials for various applications. The luminescent properties of anthracene make it valuable in fluorescent probes and as a UV tracer. wikipedia.org Anthracene-based materials are being explored for use in organic semiconductors, light-emitting diodes (LEDs), and organic thin-film transistors (OTFTs). nih.gov The ability of anthracene derivatives to exhibit aggregation-induced enhanced emission (AIEE) makes them attractive for applications as fluorescent bioprobes and drug carriers. nih.gov Porous polymers incorporating anthracene derivatives have been synthesized, showing potential for use in adsorption techniques and as thermally resistant fluorescent sensors. mdpi.com Future research will focus on utilizing this compound as a building block for the synthesis of new polymers, frameworks, and composite materials, leveraging its unique properties for applications in sensing, optoelectronics, and other areas requiring specific functional responses.
Further Elucidation of Biological Mechanisms
Research is ongoing to understand the biological interactions and potential pharmacological properties of anthracene derivatives, including hydroxylated forms. Studies have investigated the interaction of anthracene-based compounds with biological targets like DNA. researchgate.netresearchgate.net For example, certain anthracene derivatives have shown potential as fluorescent probes for biological systems. Research into the mechanisms of action of anthracene-based compounds in biological systems is crucial for assessing their potential as therapeutic agents. The interaction of anthracene derivatives with cellular components and their impact on cellular function and signaling pathways are areas of active investigation. Future research will delve deeper into the specific biological mechanisms of this compound, potentially identifying interactions with enzymes, receptors, or nucleic acids, which could inform the development of new bioactive molecules.
Targeted Therapeutic Interventions
The potential pharmacological properties of anthracene derivatives, including antimicrobial and anticancer activities, have been investigated. Anthracene-containing compounds have been studied for their ability to interact with DNA structures, such as G-quadruplexes, which are relevant in cancer biology. researchgate.netmdpi.com Research into novel therapeutic agents often involves designing compounds that can selectively target specific molecular pathways or structures implicated in diseases. mdpi.comthno.org While this compound itself may serve as a building block, its derivatives are being explored for targeted interventions. For instance, anthracene-based metal complexes have been investigated for their interaction with DNA kinks associated with neurodegenerative diseases. researchgate.net Future research aims to synthesize and evaluate this compound derivatives as potential candidates for targeted therapeutic interventions, focusing on specific diseases where their interaction with biological targets could offer therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
